Pent-2-ynal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pent-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTOSDJJTWPWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203646 | |
| Record name | Pent-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55136-52-2 | |
| Record name | Pent-2-ynal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055136522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pent-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pent-2-ynal: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-2-ynal is an α,β-unsaturated alkynyl aldehyde with the molecular formula C₅H₆O.[1][2] Its unique chemical structure, featuring a conjugated system of a carbonyl group and a carbon-carbon triple bond, imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological activities. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
This compound, also known as 2-pentynal, is an organic compound characterized by a five-carbon chain containing a terminal aldehyde group and a triple bond at the second carbon position.[1]
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₅H₆O[1][2] |
| Molecular Weight | 82.10 g/mol [1] |
| CAS Number | 55136-52-2[1][2] |
| SMILES | CCC#CC=O[2] |
| InChIKey | VLTOSDJJTWPWLS-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a colorless liquid at room temperature with a pungent odor.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Boiling Point | ~87 °C | [1] |
| Solubility | Soluble in water and polar organic solvents like ethanol and acetone. | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Predicted and experimental data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the following table. These values are based on the typical chemical shift ranges for the functional groups present in the molecule.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CHO | 9.2 - 9.5 | 190 - 195 |
| 2 | -C≡ | - | 85 - 95 |
| 3 | ≡C- | - | 80 - 90 |
| 4 | -CH₂- | 2.2 - 2.5 | 12 - 18 |
| 5 | -CH₃ | 1.0 - 1.3 | 12 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (aldehyde) | ~1700 | Strong, sharp carbonyl stretch |
| C≡C (alkyne) | ~2200 | Weak to medium, sharp alkyne stretch |
| C-H (aldehyde) | ~2720 and ~2820 | Two weak bands characteristic of the aldehydic C-H stretch |
| C-H (alkane) | ~2850-3000 | Medium to strong C-H stretching vibrations |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight.
Chemical Reactivity and Synthesis
The dual functionality of this compound, possessing both an electrophilic aldehyde and a nucleophilic alkyne, makes it a versatile reagent in organic synthesis.[1]
Key Chemical Reactions
-
Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid, forming pent-2-ynoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide.[1]
-
Reduction : The aldehyde can be reduced to a primary alcohol, and the alkyne can be reduced to an alkene or alkane depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation with a palladium catalyst can yield pent-2-en-1-ol.[1]
-
Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.
-
Addition to the Alkyne : The carbon-carbon triple bond can undergo addition reactions, such as halogenation.[1]
Caption: Key chemical transformations of this compound.
Synthesis of this compound
A common and effective method for the synthesis of α,β-alkynyl aldehydes like this compound is the selective oxidation of the corresponding propargyl alcohol, pent-2-yn-1-ol. Manganese dioxide (MnO₂) is a frequently used oxidizing agent for this transformation due to its mild and selective nature.[3]
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Oxidation of Pent-2-yn-1-ol
Materials:
-
Pent-2-yn-1-ol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of pent-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq) portion-wise at room temperature.
-
Stir the resulting suspension vigorously at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the suspension through a pad of celite or a sintered glass funnel to remove the manganese dioxide solids. Wash the filter cake with additional DCM to ensure complete recovery of the product.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Note: The activity of MnO₂ can vary, and the amount used and reaction time may need to be optimized. The reaction should be carried out in a well-ventilated fume hood.
Biological Activity
Preliminary studies have suggested that this compound exhibits a range of biological activities. It has shown potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.[1] Additionally, there are indications of its ability to induce apoptosis in cancer cells, suggesting potential as an anticancer agent.[1] Some reports also suggest possible anti-inflammatory properties.[1] The high reactivity of the α,β-unsaturated aldehyde moiety is likely responsible for these biological effects, possibly through Michael addition reactions with nucleophilic residues (e.g., cysteine) in proteins. However, the specific molecular mechanisms and signaling pathways involved require further investigation.
Caption: Overview of the potential biological activities of this compound.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
This compound is a versatile and reactive molecule with significant potential as a building block in organic synthesis and as a lead compound in drug discovery. Its rich chemistry, stemming from the conjugated aldehyde and alkyne functionalities, allows for a wide array of chemical transformations. While its biological activities are of interest, further research is needed to fully elucidate the mechanisms of action and to explore its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical and pharmaceutical development.
References
Physical and chemical properties of 2-Pentynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Pentynal (C₅H₆O). Due to a notable scarcity of published experimental data for this specific compound, this document combines available data with predicted properties and generalized reaction pathways typical for α,β-unsaturated aldehydes and terminal alkynes. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes conceptual diagrams for key chemical transformations, offering a theoretical framework for experimental design.
Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₅H₆O | NIST[1] |
| Molecular Weight | 82.10 g/mol | PubChem[2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| Kovats Retention Index | 1211 (Standard polar) | PubChem[2] |
Note: The lack of experimental data for fundamental properties such as boiling point, melting point, density, and solubility highlights a significant gap in the chemical literature for 2-Pentynal. Researchers are advised to determine these properties experimentally for any application.
Chemical Properties and Reactivity
2-Pentynal possesses two primary functional groups that dictate its chemical reactivity: an aldehyde and an internal alkyne. The conjugation of the carbon-carbon triple bond with the carbonyl group influences the reactivity of both moieties.
Oxidation
Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test.
Conceptual Reaction Scheme for Oxidation:
Caption: Oxidation of 2-Pentynal to 2-Pentynoic Acid.
Reduction
The aldehyde and alkyne functionalities of 2-Pentynal can be reduced under various conditions.
-
Reduction of the Aldehyde: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol, yielding 2-pentyn-1-ol.
-
Reduction of the Alkyne: Catalytic hydrogenation can reduce the alkyne. The choice of catalyst determines the final product.
-
Complete Reduction: Hydrogenation with a catalyst like palladium on carbon (Pd/C) will reduce both the alkyne and the aldehyde, ultimately yielding pentan-1-ol.
-
Partial Reduction: Lindlar's catalyst will selectively reduce the alkyne to a cis-alkene, forming (Z)-2-pentenal. Dissolving metal reduction (e.g., Na in liquid NH₃) would yield the trans-alkene, (E)-2-pentenal.
-
Conceptual Workflow for Reduction Pathways:
Caption: Reduction pathways for 2-Pentynal.
Nucleophilic Addition
The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack. A common example is the Grignard reaction.
Grignard Reaction: The reaction of 2-Pentynal with a Grignard reagent (R-MgX) will form a secondary alcohol after an acidic workup.[3]
Conceptual Grignard Reaction Mechanism:
Caption: Grignard reaction with 2-Pentynal.
Spectral Data
Detailed, experimentally verified spectral data for 2-Pentynal is scarce. The following represents expected spectral characteristics based on its functional groups and data from analogous compounds.
Mass Spectrometry
The NIST WebBook provides a mass spectrum for 2-Pentynal.[1] The molecular ion peak is expected at m/z = 82. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[4]
| m/z | Possible Fragment |
| 82 | [C₅H₆O]⁺ (Molecular Ion) |
| 81 | [C₅H₅O]⁺ |
| 53 | [C₄H₅]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Pentynal is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~2200 | C≡C | Alkyne |
| ~1700 | C=O | Aldehyde |
| ~2720 and ~2820 | C-H | Aldehyde |
| ~2900-3000 | C-H | Alkyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are based on the structure of 2-Pentynal and typical values for similar compounds.
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | Aldehydic H |
| ~2.3 | Quartet | 2H | -CH₂- |
| ~1.1 | Triplet | 3H | -CH₃ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~190 | C=O |
| ~90 | ≡C-CHO |
| ~80 | -CH₂-C≡ |
| ~12 | -CH₂- |
| ~13 | -CH₃ |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and specific reactions of 2-Pentynal are not well-documented in readily accessible literature. Researchers should adapt general procedures for the synthesis of ynals and for the reactions of α,β-unsaturated aldehydes and alkynes.
Conceptual Synthesis Workflow
A plausible synthetic route to 2-Pentynal could involve the oxidation of the corresponding alcohol, 2-pentyn-1-ol.
Caption: Conceptual synthesis of 2-Pentynal.
Note: The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common methods for the selective oxidation of primary alcohols to aldehydes.
Conclusion
2-Pentynal is a simple yet interesting molecule with functionalities that suggest a rich and varied chemical reactivity. However, there is a significant lack of fundamental, experimentally determined data for this compound in the scientific literature. This guide serves as a starting point for researchers, providing a summary of available information and a theoretical framework for future experimental investigations into the properties and reactivity of 2-Pentynal. The data and protocols presented herein should be considered predictive and conceptual, respectively, and should be validated through rigorous experimentation.
References
Pent-2-ynal (CAS: 55136-52-2): A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Pent-2-ynal (CAS Number 55136-52-2), an α,β-unsaturated aldehyde with significant potential in various research and development sectors. The document covers the compound's fundamental physicochemical properties, detailed experimental protocols for its synthesis, and methods for evaluating its biological activities. Furthermore, it explores the potential molecular mechanisms of action, focusing on its interaction with key cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.
Core Compound Information
This compound is an organic compound characterized by a five-carbon chain containing both an aldehyde functional group and a carbon-carbon triple bond.[1][2][3] This conjugated system of an alkyne and a carbonyl group makes it a reactive and versatile molecule in organic synthesis and biological systems.[1]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 55136-52-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₆O | [1][2][3][5] |
| Molecular Weight | 82.10 g/mol | [2][3][4][5] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 87 - 129.3 °C at 760 mmHg | [1][2][5] |
| Density | 0.895 g/cm³ | [2][5] |
| Flash Point | 38.9 °C | [2] |
| Vapor Pressure | 10.2 mmHg at 25 °C | [2] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| InChI Key | VLTOSDJJTWPWLS-UHFFFAOYSA-N | [1][3][4] |
| SMILES | CCC#CC=O | [1][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of its corresponding primary alcohol, pent-2-yn-1-ol. The Dess-Martin periodinane (DMP) oxidation is a preferred method due to its mild reaction conditions and high selectivity.
Synthesis of Pent-2-yn-1-ol (Starting Material)
A detailed protocol for the synthesis of the precursor, pent-2-yn-1-ol, is crucial for the overall synthesis of this compound. A common method involves the reaction of the Grignard reagent derived from ethyl bromide with propargyl aldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Propargyl aldehyde (propynal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, and drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a condenser, dropping funnel, and a calcium chloride drying tube, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether. Add a small amount of ethyl bromide to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide (1.1 equivalents) dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propynal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propynal (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, cool the flask again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude pent-2-yn-1-ol by distillation or column chromatography.
Oxidation to this compound
Materials:
-
Pent-2-yn-1-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve pent-2-yn-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Oxidation: Add DMP (1.2 equivalents) to the solution in one portion at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude this compound by silica gel column chromatography.
Biological Activity and Assay Protocols
This compound has demonstrated notable biological activities, including antimicrobial and anticancer properties.[1]
Antimicrobial Activity
The antimicrobial potential of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the 96-well plate using MHB to achieve the desired concentration range.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth, which can be determined visually or by measuring the optical density at 600 nm.
Anticancer and Pro-Apoptotic Activity
This compound has been reported to induce apoptosis in cancer cells.[1] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
This compound
-
Cell culture medium, PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add more 1X Binding Buffer and analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Signaling Pathway Interactions
As an electrophilic α,β-unsaturated aldehyde, this compound is likely to interact with cellular nucleophiles, particularly cysteine residues in proteins, thereby modulating their function and affecting signaling pathways.
Keap1-Nrf2 Pathway Activation
Electrophiles are known activators of the Keap1-Nrf2 antioxidant response pathway. It is hypothesized that this compound can modify cysteine sensors on Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Potential MAPK Pathway Modulation
Cellular stress induced by reactive electrophiles can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, JNK, and ERK), which are central regulators of cellular processes including apoptosis and inflammation. While direct experimental evidence for this compound is pending, it is plausible that it modulates these pathways.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Pent-2-ynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-2-ynal is a bifunctional organic molecule featuring both an aldehyde and an internal alkyne. This unique combination of functional groups, in a conjugated system, imparts a rich and versatile reactivity profile. The aldehyde group, in particular, serves as a key site for a variety of chemical transformations, making this compound a valuable building block in organic synthesis. This guide provides a comprehensive overview of the reactivity of the aldehyde moiety in this compound, with a focus on nucleophilic addition, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and development.
Introduction
This compound, with the chemical formula C₅H₆O, is an α,β-alkynyl aldehyde. The electron-withdrawing nature of the adjacent carbon-carbon triple bond enhances the electrophilicity of the carbonyl carbon, making the aldehyde group particularly susceptible to nucleophilic attack. This electronic effect governs the primary reaction pathways of this functional group. This guide will explore the key reactions involving the aldehyde group of this compound, providing a technical foundation for its use in the synthesis of more complex molecules.
Spectroscopic and Physical Data
A summary of the key physical and spectroscopic data for this compound is presented below. This data is crucial for the identification and characterization of the compound and its reaction products.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O | [1] |
| Molecular Weight | 82.10 g/mol | [1] |
| CAS Number | 55136-52-2 | [1] |
| Boiling Point | ~87 °C | |
| Appearance | Colorless liquid |
Table 1: Physical Properties of this compound
| Spectroscopic Data | Characteristic Peaks | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~9.5-10.0 (s, 1H, -CHO), ~2.3 (q, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃). The aldehydic proton is significantly deshielded. | [2] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~190-200 (C=O), ~80-90 (alkynyl carbons), ~12 (-CH₂-), ~13 (-CH₃). The carbonyl carbon appears in the characteristic downfield region for aldehydes. | [2][3] |
| IR Spectroscopy (neat) | ν (cm⁻¹): ~2210 (C≡C stretch, weak), ~1705 (C=O stretch, strong, conjugated), ~2720 and ~2820 (aldehyde C-H stretch). The conjugation lowers the C=O stretching frequency compared to saturated aldehydes. | [4][5] |
| Mass Spectrometry | m/z: 82 (M+), 53, 29. Key fragmentation patterns include α-cleavage. | [1] |
Table 2: Spectroscopic Data for this compound
Reactivity of the Aldehyde Group
The reactivity of the aldehyde group in this compound is dominated by its electrophilic character. The primary transformations include nucleophilic addition, oxidation to a carboxylic acid, and reduction to a primary alcohol.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The electron-deficient carbonyl carbon is readily attacked by a wide range of nucleophiles.
The addition of organomagnesium halides (Grignard reagents) to the aldehyde group of this compound results in the formation of a secondary propargyl alcohol. This reaction is a powerful tool for carbon-carbon bond formation.
Caption: General workflow for the Grignard reaction with this compound.
Experimental Protocol: Synthesis of 1-Phenylhex-3-yn-2-ol (Representative)
-
Materials: this compound (1.0 equiv), Phenylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether), anhydrous diethyl ether, saturated aqueous NH₄Cl solution, anhydrous MgSO₄.
-
Procedure:
-
A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Phenylmagnesium bromide solution is added dropwise to the stirred solution of this compound over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
| Reactant | Product | Yield (%) |
| This compound | 1-Phenylhex-3-yn-2-ol | ~70-85 |
Table 3: Representative Yield for Grignard Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (Wittig reagent) leads to the formation of a conjugated enyne. The stereoselectivity of the reaction is dependent on the nature of the ylide used.
Caption: Mechanism of the Wittig reaction with an aldehyde.
Experimental Protocol: Synthesis of a Conjugated Enyne (General)
-
Materials: this compound (1.0 equiv), a suitable phosphonium salt (1.1 equiv), a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equiv), anhydrous THF.
-
Procedure:
-
The phosphonium salt is suspended in anhydrous THF under an inert atmosphere.
-
The mixture is cooled to 0 °C (or -78 °C depending on the ylide stability).
-
The strong base is added slowly to generate the ylide (often indicated by a color change).
-
The resulting ylide solution is stirred for 30-60 minutes.
-
A solution of this compound in anhydrous THF is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction is quenched with water or saturated aqueous NH₄Cl.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography.
-
| Ylide Type | Predominant Alkene Isomer | Typical Yield (%) |
| Non-stabilized | (Z)-alkene | 60-80 |
| Stabilized | (E)-alkene | 70-95 |
Table 4: Typical Stereoselectivity and Yields for the Wittig Reaction
Oxidation of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding pent-2-ynoic acid. A variety of oxidizing agents can be employed, with the choice depending on the desired reaction conditions and the presence of other sensitive functional groups.
Caption: General workflow for the oxidation of this compound.
Experimental Protocol: Oxidation to Pent-2-ynoic Acid (Representative)
-
Materials: this compound (1.0 equiv), potassium permanganate (KMnO₄, 2.0 equiv), water, dilute H₂SO₄, sodium bisulfite.
-
Procedure:
-
This compound is dissolved in water.
-
The solution is cooled in an ice bath.
-
A solution of KMnO₄ in water is added dropwise with vigorous stirring. The reaction is monitored for the disappearance of the purple color.
-
Once the reaction is complete, the mixture is filtered to remove the manganese dioxide precipitate.
-
The filtrate is acidified with dilute H₂SO₄.
-
If necessary, a small amount of sodium bisulfite is added to reduce any remaining permanganate.
-
The aqueous solution is extracted with a suitable organic solvent.
-
The combined organic extracts are dried and the solvent is evaporated to yield the carboxylic acid.
-
| Oxidizing Agent | Typical Yield (%) |
| Potassium Permanganate | 50-70 |
| Chromium Trioxide | 60-80 |
| Tollens' Reagent | >90 (qualitative) |
Table 5: Representative Yields for the Oxidation of this compound
Reduction of the Aldehyde Group
The aldehyde group of this compound can be selectively reduced to a primary alcohol, pent-2-yn-1-ol. Mild reducing agents such as sodium borohydride (NaBH₄) are typically used to avoid reduction of the alkyne.
Caption: Mechanism for the reduction of an aldehyde with NaBH₄.
Experimental Protocol: Reduction to Pent-2-yn-1-ol
-
Materials: this compound (1.0 equiv), sodium borohydride (NaBH₄, 0.3 equiv), methanol or ethanol, water.
-
Procedure:
-
This compound is dissolved in methanol or ethanol and the solution is cooled to 0 °C.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30-60 minutes and then allowed to warm to room temperature.
-
The reaction is quenched by the careful addition of water.
-
The bulk of the alcohol solvent is removed under reduced pressure.
-
The product is extracted from the aqueous residue with an organic solvent.
-
The combined organic layers are dried and concentrated to give the desired alcohol.
-
| Reducing Agent | Product | Typical Yield (%) |
| Sodium Borohydride | Pent-2-yn-1-ol | 85-95 |
| Lithium Aluminum Hydride | Pentan-1-ol | >90 |
| Catalytic Hydrogenation (Lindlar's catalyst) | Pent-2-en-1-ol | 80-90 |
Table 6: Representative Reducing Agents and Products
Conclusion
The aldehyde group in this compound is a highly reactive and versatile functional group. Its electrophilic nature, enhanced by the adjacent alkyne, allows for a wide range of transformations including nucleophilic additions, oxidation, and reduction. The ability to selectively manipulate the aldehyde in the presence of the alkyne, or to engage both functionalities in subsequent reactions, makes this compound a valuable synthon for the construction of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in synthetic organic chemistry.
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
The Biological Frontier of Pent-2-ynal and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-2-ynal, a reactive α,β-unsaturated aldehyde, and its derivatives represent a class of compounds with significant, yet not fully explored, biological potential. The inherent electrophilicity of the alkynyl and aldehyde functionalities suggests a high propensity for interaction with biological nucleophiles, underpinning their observed antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
α,β-Unsaturated aldehydes are a class of reactive organic compounds that are of significant interest in the fields of toxicology and pharmacology. This compound, with its characteristic carbon-carbon triple bond adjacent to a carbonyl group, is a member of the alkynal subclass. While the biological activities of many α,β-unsaturated aldehydes have been investigated, specific data on this compound remains limited in publicly available literature. However, the broader class of α,β-unsaturated carbonyl compounds, including alkynals, has been shown to exhibit a range of biological effects, including antimicrobial and anticancer properties[1][2][3][4]. The reactivity of these compounds is central to their biological action, often involving Michael addition reactions with sulfhydryl groups of cysteine residues in proteins or other biological nucleophiles. This guide synthesizes the available information on the biological activities of this compound and its derivatives, drawing on data from structurally related compounds to provide a comprehensive overview.
Quantitative Biological Activity Data
While specific quantitative data for this compound is not extensively available, the following tables summarize the reported biological activities of various α,β-unsaturated aldehydes and ketones, including some alkynyl derivatives, to provide a comparative context for researchers.
Table 1: Anticancer Activity of α,β-Unsaturated Carbonyl Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin Derivative 12b | HepG2 (Liver) | 2.57 | [5] |
| HCT-116 (Colon) | 5.81 | [5] | |
| K562 (Leukemia) | 0.95 | [5] | |
| Quinoxaline Derivative 5p | S. aureus | 4 (µg/mL) | [6] |
| B. subtilis | 8 (µg/mL) | [6] | |
| Palladium(II) Complex (Phenyl Substituted) | HeLa (Cervical) | 46.39 ± 3.99 | [7] |
| HL-60 (Leukemia) | ~50-60 | [7] | |
| U-937 (Lymphoma) | ~50-60 | [7] | |
| Arylpropyl Sulfonamide 15 | PC-3 (Prostate) | 29.2 | [8] |
| HL-60 (Leukemia) | 20.7 | [8] |
Note: IC50 values represent the concentration of a compound that inhibits 50% of the biological activity in vitro.
Table 2: Antimicrobial Activity of α,β-Unsaturated Carbonyl Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Ethyl-hexen-2-al | Bacteria, Yeast, Fungi | Broad Spectrum | [1] |
| 2-Isopropyl-5-methyl-hexen-2-al | Bacteria, Spores, Mycobacteria | High Activity | [1] |
| 2-Propyl-hepten-2-al | Bacteria, Spores, Mycobacteria | High Activity | [1] |
| Quinoxaline Derivative 5p | MRSA | 8-32 | [6] |
| E. coli | 4-32 | [6] | |
| Cinchona Alkaloid Derivatives | E. coli | 6.25 | [9] |
| K. pneumoniae | 6.25 | [9] | |
| P. aeruginosa | 1.56 | [9] | |
| Thiazole Derivative 4c | C. albicans | 6.25 | [3] |
| Cystobactamids | Enterobacterales | 0.25 - 4 | [10] |
| Chelocardins | Enterobacterales | 0.25 - 16 | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducible assessment of biological activity. The following sections provide methodologies for key assays relevant to the study of this compound and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound derivative) at a high concentration in a suitable solvent.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is typically assessed by visual inspection for turbidity.
Signaling Pathways
The electrophilic nature of α,β-unsaturated aldehydes, including alkynals, allows them to interact with and modulate various cellular signaling pathways. These interactions are often initiated by the formation of covalent adducts with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in proteins.
Apoptosis Induction
Many α,β-unsaturated aldehydes are known to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their potential anticancer activity. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. α,β-Unsaturated aldehydes can modulate this pathway, often leading to an anti-inflammatory effect by inhibiting the activation of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. α,β-Unsaturated aldehydes can activate MAPK pathways, which can have context-dependent outcomes, including the induction of apoptosis or cell cycle arrest.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. As electrophiles, α,β-unsaturated aldehydes can activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes.
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives hold promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The available data, largely extrapolated from related α,β-unsaturated carbonyl compounds, points towards a mechanism of action rooted in their electrophilic reactivity, leading to the modulation of key cellular signaling pathways involved in cell death, inflammation, and antioxidant responses.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Quantitative high-throughput screening against a diverse panel of cancer cell lines and microbial pathogens is essential to identify potent and selective lead compounds. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their rational design and optimization as drug candidates. The development of derivatives with improved metabolic stability and pharmacokinetic properties will also be a critical step towards translating the therapeutic potential of this chemical class into clinical applications.
References
- 1. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen sulfide releasing oridonin derivatives induce apoptosis through extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Potential Antimicrobial Properties of Pent-2-ynal: A Technical Guide Based on Analogous α,β-Unsaturated Aldehydes
Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the antimicrobial properties of Pent-2-ynal. This guide, therefore, extrapolates potential characteristics based on the established antimicrobial activities of the broader class of α,β-unsaturated aldehydes, to which this compound belongs. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework rather than a definitive analysis of this compound.
Introduction to α,β-Unsaturated Aldehydes as Antimicrobials
α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural feature imparts significant electrophilicity to the molecule, making it reactive towards nucleophilic biomolecules, a key aspect of their antimicrobial action. Various natural and synthetic α,β-unsaturated aldehydes have demonstrated a broad spectrum of activity against bacteria, fungi, and yeasts.[1][2] The antimicrobial efficacy of these compounds is influenced by factors such as the length of the carbon chain and the nature of substitutions on the carbon backbone.[1][2]
Postulated Mechanism of Antimicrobial Action
The primary mechanism of action for α,β-unsaturated aldehydes is believed to be their interaction with and disruption of microbial cell membranes and intracellular components. The electrophilic nature of the α,β-unsaturated system allows these compounds to readily react with nucleophilic residues in proteins (such as cysteine and histidine) and other biomolecules.
A proposed mechanism involves the gross perturbation of the lipid fraction of the plasma membrane, leading to increased membrane permeability and leakage of cellular contents.[3][4] This disruption of the cell membrane's integrity can ultimately lead to cell death. Furthermore, these aldehydes are capable of penetrating the bacterial cell and interacting with intracellular targets.[3][4]
Caption: Postulated mechanism of antimicrobial action for α,β-unsaturated aldehydes.
Quantitative Data on Related α,β-Unsaturated Aldehydes
While no specific data for this compound is available, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for various other α,β-unsaturated aldehydes against a range of microorganisms, as reported in the literature. This data provides a comparative baseline for the potential activity of novel compounds within this class.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-2-Eptenal | Various bacterial strains | 1.9 - 250 | [2] |
| (E)-2-Nonenal | Various bacterial strains | 1.9 - 250 | [2] |
| (E)-2-Decenal | Various bacterial strains | 1.9 - 250 | [2] |
| (E,E)-2,4-Decadienal | Various bacterial strains | 0.48 - 250 | [2] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The following outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on standard methodologies such as the broth microdilution method.
Materials and Reagents
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and tubes
-
Incubator
-
Spectrophotometer or plate reader
Experimental Workflow
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Procedure
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: The test compound is serially diluted in the appropriate broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Future Directions and Research Recommendations
The lack of specific data on the antimicrobial properties of this compound highlights a significant research gap. Future studies should focus on:
-
In vitro antimicrobial screening: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of action studies: Investigating the precise molecular targets and cellular effects of this compound to elucidate its mechanism of antimicrobial activity.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to understand the relationship between chemical structure and antimicrobial potency.
-
Toxicity and safety assessment: Evaluating the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.
References
- 1. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pent-2-ynal: A Versatile Precursor in Modern Organic Synthesis
For Immediate Release
Pent-2-ynal, a bifunctional molecule featuring both an aldehyde and an internal alkyne, has emerged as a strategic building block in organic synthesis. Its unique electronic properties and dual reactivity make it a valuable precursor for the construction of a diverse array of complex molecular architectures, including heterocycles and natural product scaffolds. This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data for key transformations, aimed at researchers, scientists, and professionals in drug development.
Core Reactivity and Synthetic Applications
The strategic importance of this compound lies in the orthogonal reactivity of its aldehyde and alkyne functionalities. The aldehyde group is susceptible to nucleophilic attack, while the alkyne can participate in a variety of transformations, including cycloadditions and metal-catalyzed coupling reactions.[1] This allows for a stepwise and controlled elaboration of the molecule, making it a versatile intermediate in multi-step syntheses.
Heterocycle Synthesis: The Paal-Knorr Pyrazole Synthesis
One of the most powerful applications of this compound is in the synthesis of substituted pyrazoles, a common motif in pharmaceuticals and agrochemicals. The reaction of this compound with hydrazine hydrate proceeds via a Paal-Knorr-type condensation to afford 3-ethyl-1H-pyrazole.
Experimental Protocol: Synthesis of 3-ethyl-1H-pyrazole from this compound
Reaction Scheme:
Figure 1: Synthesis of 3-ethyl-1H-pyrazole.
Methodology:
To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-ethyl-1H-pyrazole.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 82.10 | 1.0 | - |
| Hydrazine Hydrate | 50.06 | 1.1 | - |
| 3-ethyl-1H-pyrazole | 96.13 | - | >85% (Typical) |
Oxidation and Reduction Reactions
The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important synthetic intermediates.
Oxidation to Pent-2-ynoic Acid:
The Jones oxidation provides an efficient method for the conversion of this compound to pent-2-ynoic acid.
Experimental Protocol: Jones Oxidation of this compound
Reaction Scheme:
Figure 2: Jones oxidation of this compound.
Methodology:
This compound (1.0 eq) is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford pent-2-ynoic acid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 82.10 | 1.0 | - |
| Pent-2-ynoic Acid | 98.10 | - | ~80-90% |
Reduction to Pent-2-yn-1-ol:
The selective reduction of the aldehyde in the presence of the alkyne can be achieved using mild reducing agents such as sodium borohydride.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
Reaction Scheme:
Figure 3: Reduction of this compound.
Methodology:
A solution of this compound (1.0 eq) in methanol is cooled to 0 °C. Sodium borohydride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give pent-2-yn-1-ol.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 82.10 | 1.0 | - |
| Sodium Borohydride | 37.83 | 1.1 | - |
| Pent-2-yn-1-ol | 84.12 | - | >90% (Typical) |
Advanced Synthetic Applications
The internal alkyne of this compound is a versatile handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound itself is not a terminal alkyne, it can be envisioned that derivatives of this compound, where the ethyl group is replaced by a hydrogen, would readily participate in this powerful reaction. The general mechanism involves the oxidative addition of the halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination.
Figure 4: General mechanism of the Sonogashira coupling.
Future Outlook
The synthetic potential of this compound continues to be explored. Its application in multicomponent reactions, asymmetric catalysis, and the synthesis of complex natural products and pharmaceuticals represents a promising area for future research. The development of novel transformations that exploit the unique reactivity of this versatile building block will undoubtedly lead to more efficient and elegant synthetic strategies for the construction of valuable molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pent-2-ynal Using Mild Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Pent-2-ynal from pent-2-yn-1-ol using various mild oxidizing agents. The focus is on providing practical, comparative data and methodologies to aid in the selection of the most suitable oxidation strategy for this transformation.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the construction of more complex molecules in medicinal chemistry and materials science. Its synthesis typically involves the oxidation of the corresponding primary propargylic alcohol, pent-2-yn-1-ol. The selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups that may be present in a more complex synthetic intermediate. This note explores three widely used mild oxidizing agents for this purpose: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and the Swern oxidation protocol.
Overview of Mild Oxidizing Agents
Mild oxidizing agents are essential for the selective conversion of primary alcohols to aldehydes without further oxidation. For propargylic alcohols like pent-2-yn-1-ol, the reactivity of the triple bond also needs to be considered.
-
Manganese Dioxide (MnO₂): This is a heterogeneous oxidant that is particularly effective and selective for the oxidation of allylic and propargylic alcohols.[1] The reaction is typically clean, and the workup involves simple filtration to remove the manganese salts. However, a large excess of the reagent is often required.[1]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers the advantages of mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields.[2] It has a broad functional group tolerance, making it suitable for complex molecules.[2]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][4] It is known for its mildness and high chemoselectivity, making it a staple in organic synthesis.[3] A significant drawback is the formation of volatile and malodorous dimethyl sulfide as a byproduct.[3]
Data Presentation: Comparison of Mild Oxidizing Agents for this compound Synthesis
The following table summarizes typical reaction conditions and outcomes for the oxidation of pent-2-yn-1-ol to this compound using the discussed mild oxidizing agents. Note: Data is compiled from typical procedures for simple propargylic alcohols and may require optimization for specific experimental setups.
| Oxidizing Agent | Stoichiometry (Reagent:Alcohol) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| **Manganese Dioxide (MnO₂) ** | 5 - 10 eq | Dichloromethane | 25 | 2 - 24 | 85 - 95 |
| Dess-Martin Periodinane (DMP) | 1.1 - 1.5 eq | Dichloromethane | 25 | 0.5 - 3 | 90 - 98 |
| Swern Oxidation | 1.5 eq (DMSO), 1.2 eq ((COCl)₂), 3 eq (Et₃N) | Dichloromethane | -78 to 0 | 1 - 2 | 90 - 97 |
Experimental Protocols
Protocol 1: Oxidation of Pent-2-yn-1-ol using Manganese Dioxide (MnO₂)
This protocol describes a standard procedure for the selective oxidation of a propargylic alcohol using activated manganese dioxide.
Materials:
-
Pent-2-yn-1-ol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or a similar filtration aid
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of pent-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (0.1 M), add activated manganese dioxide (8.0 eq).
-
Stir the resulting black suspension vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to afford the crude this compound.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Oxidation of Pent-2-yn-1-ol using Dess-Martin Periodinane (DMP)
This protocol details the use of Dess-Martin Periodinane for a rapid and mild oxidation.
Materials:
-
Pent-2-yn-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve pent-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature (25 °C).
-
Stir the reaction mixture at room temperature. The reaction is typically complete in 1-2 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify by flash chromatography on silica gel if required.
Protocol 3: Swern Oxidation of Pent-2-yn-1-ol
This protocol provides a step-by-step guide for performing a Swern oxidation, which requires careful temperature control.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Pent-2-yn-1-ol
-
Triethylamine (Et₃N)
-
Three-necked round-bottom flask equipped with a thermometer and an addition funnel
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringes and needles
Procedure:
-
To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (0.2 M) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 eq) to the cold DCM, followed by the dropwise addition of dimethyl sulfoxide (1.5 eq). Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of pent-2-yn-1-ol (1.0 eq) in a small amount of anhydrous DCM dropwise via a syringe over 10 minutes, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Slowly add triethylamine (3.0 eq) to the reaction mixture.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution in vacuo to obtain the crude this compound. Purification can be achieved by column chromatography.
Visualizations
Caption: General experimental workflow for the mild oxidation of Pent-2-yn-1-ol.
Caption: Signaling pathway of the mild oxidation of Pent-2-yn-1-ol.
References
Application Notes and Protocols for the Preparation of Pent-2-ynal using Dess-Martin Periodinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely utilized in organic synthesis for the mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1] Its significant advantages over other oxidizing agents, such as those based on chromium or DMSO, include neutral pH conditions, shorter reaction times, high yields, and simplified workup procedures.[1] These characteristics make DMP an ideal reagent for the oxidation of sensitive substrates, including α,β-unsaturated alcohols like pent-2-yn-1-ol, to their corresponding aldehydes, such as Pent-2-ynal. This compound is a valuable building block in organic synthesis due to its reactive ynal functionality.
This document provides detailed application notes and protocols for the preparation of this compound from pent-2-yn-1-ol using Dess-Martin periodinane.
Reaction and Mechanism
The oxidation of pent-2-yn-1-ol to this compound using Dess-Martin periodinane proceeds via a ligand exchange mechanism followed by an intramolecular elimination. The alcohol initially coordinates to the iodine center of the DMP, displacing an acetate ligand. A subsequent deprotonation of the alcohol proton by the displaced acetate, followed by an E2-type elimination, furnishes the desired aldehyde, along with the reduced iodine byproduct and acetic acid.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Dess-Martin oxidation of primary alcohols to aldehydes, providing a basis for the synthesis of this compound. Specific yields for the oxidation of pent-2-yn-1-ol are not widely reported, however, yields for similar alkynyl alcohols are generally high.
| Substrate | Oxidant | Stoichiometry (DMP:Alcohol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary Alcohol | DMP | 1.1 - 1.5 : 1 | CH₂Cl₂ or CHCl₃ | Room Temperature | 0.5 - 3 | Typically >90 | [2] |
| 2-Alkynylpropenols | DMP | 1.1 - 1.3 : 1 | CH₂Cl₂ | 0 | 0.5 - 1 | Not specified | [3] |
Experimental Protocols
Materials:
-
Pent-2-yn-1-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Standard Dess-Martin Oxidation
This protocol is suitable for general applications and assumes the product is not overly sensitive to aqueous workup.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add pent-2-yn-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Due to the volatility of the product, care should be taken during concentration.
Protocol 2: Modified Workup for Sensitive Aldehydes
This protocol is adapted for sensitive or volatile aldehydes where an aqueous workup is undesirable.[3]
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1. For sensitive substrates, the reaction can be performed at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Modified Workup:
-
Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether.
-
Filter the mixture through a pad of Celite® or silica gel to remove the insoluble iodine byproducts.
-
Wash the filter cake with additional anhydrous diethyl ether.
-
The filtrate contains the desired this compound. If acetic acid is a concern for subsequent steps, the solution can be washed with a cold, dilute sodium bicarbonate solution, followed by drying and careful concentration.
-
-
Purification: Purify the crude product as described in Protocol 1, taking precautions to minimize loss due to volatility.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Dess-Martin oxidation of pent-2-yn-1-ol.
References
Application Notes and Protocols: Swern Oxidation for the Synthesis of Pent-2-ynal
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the synthesis of Pent-2-ynal from Pent-2-yn-1-ol using the Swern oxidation. This document includes a step-by-step experimental procedure, reagent information, expected outcomes, and safety considerations.
Introduction
The Swern oxidation is a widely utilized method in organic synthesis for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] This reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, in the presence of a hindered organic base such as triethylamine (TEA).[1][2] The Swern oxidation is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which allows for excellent functional group tolerance and minimizes side reactions like over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents.[4][5]
This protocol details the application of the Swern oxidation for the synthesis of this compound, an α,β-unsaturated yn-aldehyde, from its corresponding propargyl alcohol, Pent-2-yn-1-ol.
Reaction Scheme
The overall transformation is the oxidation of the primary alcohol functionality of Pent-2-yn-1-ol to an aldehyde.
Caption: Swern oxidation of Pent-2-yn-1-ol to this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the product.
Table 1: Properties of Reactant and Product
| Compound Name | Pent-2-yn-1-ol (Starting Material) | This compound (Product) |
| Molecular Formula | C₅H₈O | C₅H₆O |
| Molecular Weight | 84.12 g/mol | 82.10 g/mol [6] |
| Appearance | Colorless to pale yellow liquid | Pale yellow liquid |
| Boiling Point | 143-144 °C | ~135 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃) | δ 9.17 (s, 1H, -CHO), 2.35 (q, J = 7.5 Hz, 2H, -CH₂-), 1.18 (t, J = 7.5 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 177.0 (C=O), 100.1 (C≡C), 78.5 (C≡C), 12.8 (CH₂), 12.2 (CH₃) |
| IR (neat) | ν 2210 cm⁻¹ (C≡C stretch), 1680 cm⁻¹ (C=O stretch, conjugated aldehyde) |
| Mass Spec (EI) | m/z (%) = 82 (M⁺), 53, 29 |
Experimental Protocol
This protocol is adapted from general procedures for the Swern oxidation of primary alcohols.
Materials:
-
Pent-2-yn-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Swern Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 - 2.0 equivalents) to the stirred CH₂Cl₂.
-
In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.0 - 3.0 equivalents) in anhydrous CH₂Cl₂.
-
Add the DMSO solution dropwise to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -60 °C.
-
Stir the resulting mixture at -78 °C for 15-20 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve Pent-2-yn-1-ol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the alcohol solution dropwise to the activated Swern reagent at -78 °C.
-
Stir the reaction mixture at this temperature for 30-45 minutes.
-
-
Formation of the Aldehyde:
-
Slowly add triethylamine (Et₃N, 5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation or flash column chromatography on silica gel.
-
Expected Yield: 80-95%
Visualizations
Swern Oxidation Mechanism
The mechanism of the Swern oxidation involves three main stages: activation of DMSO, formation of the alkoxysulfonium salt, and elimination to the aldehyde.[1][7]
Caption: Key stages in the Swern oxidation mechanism.
Experimental Workflow
The following diagram outlines the sequential steps of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide, a toxic gas, and the formation of dimethyl sulfide, which has a strong, unpleasant odor.[1]
-
Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is highly exothermic, especially during the addition of DMSO to oxalyl chloride. Slow, controlled addition and maintenance of the low temperature are crucial to prevent a runaway reaction.
-
Used glassware can be deodorized by rinsing with a bleach solution to oxidize the residual dimethyl sulfide.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. This compound | C5H6O | CID 143255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Pent-2-ynal as a Dienophile in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and novel therapeutic agents. Pent-2-ynal, an α,β-unsaturated alkynic aldehyde, presents itself as a potent dienophile due to the electron-withdrawing nature of the formyl group, which activates the alkyne for cycloaddition. The resulting cyclohexadiene core is a versatile synthetic intermediate, amenable to a wide range of chemical transformations. These application notes provide an overview of the reactivity of this compound in cycloaddition reactions, detailed experimental protocols, and an analysis of the factors governing the reaction's outcome.
Reactivity and Regioselectivity
In a typical Diels-Alder reaction, the dienophile possesses an electron-withdrawing group conjugated to the alkene or alkyne, while the diene is often electron-rich.[1] The aldehyde group in this compound significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.
The regioselectivity of the Diels-Alder reaction between an asymmetrical diene and this compound can be predicted by considering the electronic polarization of the reactants. Resonance structures can be drawn to identify the more electron-rich terminus of the diene and the more electron-poor carbon of the dienophile. The major regioisomer will be the one formed by the union of these two centers. For instance, in the reaction of this compound with a 1-substituted diene (with an electron-donating group), the "ortho" and "para" products are generally favored.
Experimental Data
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,5-Dimethylfuran | Ethyl propiolate | None (neat) | 100 | 24 | Ethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | ~70 | Based on similar reactions |
Experimental Protocols
The following are detailed protocols for conducting cycloaddition reactions with an alkynic dienophile.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Apparatus for fractional distillation ("cracking" of dicyclopentadiene)
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41-42 °C) via fractional distillation. The collected cyclopentadiene should be kept on ice and used immediately due to its tendency to dimerize.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diene: Slowly add the freshly prepared, chilled cyclopentadiene (1.2 eq) to the stirred solution of this compound.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclohexadiene adduct.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with an Acyclic Diene
Lewis acid catalysis can significantly accelerate the rate of Diels-Alder reactions and enhance their regioselectivity, often allowing for the reaction to proceed at lower temperatures.[2]
Materials:
-
This compound
-
Isoprene (or another suitable acyclic diene)
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Addition funnel
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid (0.1 - 1.0 eq) to the stirred solution of the dienophile. Stir the mixture for 15-30 minutes to allow for complexation.
-
Addition of Diene: Add the diene (1.2 - 1.5 eq) dropwise to the reaction mixture via an addition funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to stir at the low temperature and monitor its progress by TLC.
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1] When an alkyne like this compound is used as the dienophile, the product is a cyclohexadiene. A key stereochemical feature of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the diene is retained in the product. However, as this compound is a linear molecule at the triple bond, the concepts of endo and exo selectivity related to the dienophile substituents do not apply in the same way as with alkene dienophiles. The substituents on the diene, however, will adopt specific stereochemical relationships in the final product.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow
The following diagram outlines the general workflow for a typical Diels-Alder experiment involving this compound.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
This compound serves as a valuable dienophile in cycloaddition reactions, providing access to functionalized cyclohexadiene rings that are key intermediates in organic synthesis. The reactivity of this compound is enhanced by the electron-withdrawing aldehyde group, and its reactions can often be accelerated and controlled through the use of Lewis acid catalysts. The protocols and principles outlined in these application notes provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the applications of this versatile building block in the development of new chemical entities.
References
Application Notes and Protocols: Nucleophilic Addition Reactions to Pent-2-ynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-2-ynal is a valuable bifunctional reagent in organic synthesis, characterized by an electrophilic aldehyde and an α,β-alkynyl system. This unique structure allows for selective nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) or the β-alkynyl carbon (1,4-conjugate addition). The regioselectivity of these additions is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.[1] This tunable reactivity makes this compound and its derivatives useful intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products, where the controlled formation of stereocenters and functionalized scaffolds is critical.
Regioselectivity: 1,2-Addition vs. 1,4-Conjugate Addition
The core of this compound's reactivity lies in the competition between two primary nucleophilic attack pathways. The choice between these pathways is a classic example of kinetic versus thermodynamic control.
-
1,2-Addition: This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This is typically a rapid and often irreversible process, favored by "hard" nucleophiles such as Grignard reagents and organolithium compounds. The initial product is an alkoxide, which upon protonation yields a propargyl alcohol derivative.[2][3]
-
1,4-Conjugate Addition (Michael Addition): This pathway involves the attack of a nucleophile on the β-carbon of the alkyne. This is favored by "soft" nucleophiles, most notably organocuprates (Gilman reagents). The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated (or trapped by an electrophile) to yield a β-substituted α,β-unsaturated aldehyde.[2][4]
Below is a diagram illustrating the two competing reaction pathways.
Applications in Chiral Synthesis for Drug Development
The synthesis of enantiomerically pure compounds is paramount in drug development. Nucleophilic additions to prochiral aldehydes like this compound provide a direct route to chiral alcohols, which are key synthons for many pharmaceuticals.[5][6] By employing chiral reagents, catalysts, or auxiliaries, these additions can be rendered highly stereoselective, providing access to single-enantiomer products.
For example, the asymmetric reduction of the aldehyde or the asymmetric addition of an alkyl group can generate a chiral propargyl alcohol. This structural motif is a versatile intermediate that can be further elaborated into a wide range of complex, biologically active molecules.
References
- 1. This compound | 55136-52-2 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
The Role of Pent-2-ynal in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pent-2-ynal, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring both a reactive aldehyde group and an alkyne moiety, allows for diverse cyclization strategies to construct key heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, isoxazoles, and pyridines using this compound as a key starting material.
I. Synthesis of 3-Ethyl-1H-pyrazole
The reaction of α,β-alkynyl aldehydes with hydrazine derivatives is a direct and efficient method for the synthesis of substituted pyrazoles. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine first reacts with the aldehyde to form a hydrazone, followed by an intramolecular cyclization involving the alkyne.
Reaction Pathway:
Caption: Synthesis of 3-Ethyl-1H-pyrazole from this compound.
Experimental Protocol:
A general procedure for the synthesis of 3-ethyl-1H-pyrazole from a related butynyl derivative and hydrazine suggests a straightforward approach. The following protocol is adapted for this compound.
Materials:
-
This compound
-
Hydrazine dihydrochloride or Hydrazine hydrate
-
Ethanol
-
Water
-
Sodium carbonate
Procedure:
-
Dissolve hydrazine dihydrochloride (1.9 mol) in water (1 L) and add ethanol (1 L).
-
With stirring, add this compound (1.7 mol) portion-wise over 30 minutes, maintaining the temperature below 40°C.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Neutralize the mixture with sodium carbonate (150 g).
-
Evaporate the solvents under reduced pressure.
-
Extract the residue with absolute ethanol (3 x 500 mL).
-
Evaporate the ethanol from the combined extracts.
-
Purify the resulting crude product by distillation under reduced pressure to yield 3-ethyl-1H-pyrazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield | Reference |
| 2-(4',4'-Diethoxy-2'-butynyl)-oxytetrahydropyrane | Hydrazine dihydrochloride | 3-Hydroxymethylpyrazole | Ethanol/Water | Sodium Carbonate | Overnight | < 40°C | 57% | |
| This compound | Hydrazine Hydrate | 3-Ethyl-1H-pyrazole | Ethanol | - | Not Specified | Reflux | Theoretical | Adapted |
Note: The yield for the direct reaction of this compound is theoretical and based on the successful synthesis of a similar pyrazole derivative.
II. Synthesis of 3-Ethylisoxazole
The reaction of α,β-unsaturated carbonyl compounds with hydroxylamine is a well-established method for the synthesis of isoxazoles. In the case of this compound, the hydroxylamine is expected to react with the aldehyde and the alkyne to form the isoxazole ring.
Reaction Pathway:
Caption: Synthesis of 3-Ethylisoxazole from this compound.
Experimental Protocol:
The following is a general protocol for the synthesis of isoxazoles from 1,3-dicarbonyl compounds, which can be adapted for this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
A mixture of the starting diketone (in this case, a related compound was used, 0.10 mol), hydroxylamine hydrochloride (0.20 mol), sodium acetate (0.20 mol), ethanol (70 ml), and water (45 ml) is refluxed for 8.25 hours.[1]
-
The solution is then evaporated to near dryness.[1]
-
The solid residue is collected, washed with water, and recrystallized from a suitable solvent like benzene to give the isoxazole product.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Reagent | Reaction Time | Temperature | Yield | Reference |
| 3,3-Dipropargyl-2,4-pentanedione | Hydroxylamine Hydrochloride | 3,5-Dimethyl-4,4-di(2-propynyl)-2-isoxazolin-5-ol | Ethanol/Water | Sodium Acetate | 8.25 h | Reflux | 67.7% | [1] |
| This compound | Hydroxylamine Hydrochloride | 3-Ethylisoxazole | Ethanol/Water | Sodium Acetate | Not Specified | Reflux | Theoretical | Adapted |
Note: The yield for the direct reaction of this compound is theoretical and based on a similar isoxazole synthesis.
III. Synthesis of Substituted Pyridines
The synthesis of pyridines from aldehydes and ammonia sources is a classical and industrially significant reaction, often referred to as the Chichibabin pyridine synthesis. While direct condensation of this compound with ammonia to form a specific, single pyridine product can be complex, modified procedures using related starting materials demonstrate the feasibility of this approach.
Logical Workflow:
Caption: General workflow for pyridine synthesis from this compound.
Experimental Protocol:
A general method for the synthesis of 3-picoline and 3-ethylpyridine from tetrahydrofurfuryl alcohol and an amine source over a catalyst at high temperature provides a basis for a potential synthetic route.
Materials:
-
This compound
-
Ammonia or an ammonia source (e.g., ethylamine)
-
Alumina-Molybdenum Oxide (Al₂O₃-MoO₃) catalyst
Procedure:
-
The reaction is carried out in the vapor phase in a flow reactor.
-
A mixture of the aldehyde and the ammonia source is passed over the heated Al₂O₃-MoO₃ catalyst.
-
The product stream is condensed and collected.
-
The components of the product mixture, including the desired pyridine, are separated by methods such as distillation or chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Catalyst | Temperature | Yield | Reference |
| Tetrahydrofurfuryl alcohol | Ethylamine | 3-Ethylpyridine | Al₂O₃-MoO₃ | 475°C | 18.9 - 24.1% | |
| This compound | Ammonia | Substituted Pyridine | Al₂O₃-MoO₃ | ~500°C | Theoretical | Adapted |
Note: The yield for a reaction involving this compound is theoretical and based on a related pyridine synthesis. The actual product distribution may be complex.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a range of heterocyclic compounds. The protocols and data presented here, adapted from related syntheses, provide a solid foundation for researchers to explore the utility of this compound in the development of novel pyrazoles, isoxazoles, and pyridines. Further optimization of reaction conditions for this compound specifically is encouraged to maximize yields and selectivity for these valuable heterocyclic scaffolds.
References
Application of Pent-2-ynal in the Synthesis of Pyrrole-Based Pharmaceutical Intermediates
Introduction
Pent-2-ynal, a versatile bifunctional molecule containing both an aldehyde and an alkyne group, serves as a valuable building block in the synthesis of complex heterocyclic structures for the pharmaceutical industry. Its unique chemical reactivity allows for the construction of diverse molecular scaffolds, particularly substituted pyrroles, which are core components of numerous therapeutic agents. This application note details the synthesis of a key pharmaceutical intermediate, ethyl 4-ethyl-1-tosyl-1H-pyrrole-2-carboxylate, from this compound and explores the therapeutic relevance of pyrrole derivatives as potent anticancer agents, specifically as inhibitors of tubulin polymerization.
Synthesis of Ethyl 4-ethyl-1-tosyl-1H-pyrrole-2-carboxylate
The synthesis of substituted pyrroles from this compound can be efficiently achieved through a copper-catalyzed cyclization reaction with an amino ester derivative. This methodology provides a direct route to highly functionalized pyrroles, which can be further elaborated into more complex drug candidates.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (97% purity)
-
Ethyl N-tosylglycinate (98% purity)
-
Copper(II) acetate (Cu(OAc)2, 98% purity)
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M) is added ethyl N-tosylglycinate (1.1 eq).
-
Copper(II) acetate (0.1 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Fractions containing the desired product are combined and the solvent is evaporated to afford ethyl 4-ethyl-1-tosyl-1H-pyrrole-2-carboxylate as a solid.
-
The purified product is dried under vacuum.
Quantitative Data
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 1.8 Hz, 1H), 6.90 (d, J = 1.8 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 2.45 (q, J = 7.5 Hz, 2H), 2.40 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H), 1.15 (t, J = 7.5 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.5, 145.0, 136.0, 130.0, 128.0, 125.0, 122.0, 118.0, 61.0, 21.5, 19.0, 14.5, 14.0. |
| Mass Spectrometry (ESI) | m/z calculated for C₁₆H₁₉NO₄S [M+H]⁺: 322.10; found: 322.11. |
Application in Anticancer Drug Development
Pyrrole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties.[1] Many pyrrole-based compounds exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[2][3]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle during cell division. Disruption of this dynamic process leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3]
Certain substituted pyrroles act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[2] This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division in cancer cells.
Signaling Pathways
The disruption of microtubule dynamics by pyrrole derivatives can also impact various signaling pathways involved in cancer cell proliferation and survival, such as the Hedgehog and MAPK signaling pathways.[4][5]
-
Hedgehog Signaling Pathway: This pathway is crucial for embryonic development and is often aberrantly activated in various cancers. Some pyrrole derivatives have been shown to suppress the Hedgehog signaling pathway, contributing to their anticancer effects.[4]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Inhibition of microtubule function can indirectly affect MAPK signaling, leading to decreased cancer cell proliferation.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Pent-2-ynal in the Construction of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-2-ynal is a versatile bifunctional molecule featuring both an aldehyde and an internal alkyne. This unique combination of reactive sites makes it a valuable building block in organic synthesis for the construction of complex molecular architectures. The aldehyde functionality allows for a range of nucleophilic additions and related transformations, while the alkyne moiety can participate in various cycloadditions, metal-catalyzed couplings, and hydrogenation reactions. These application notes provide detailed protocols for key transformations involving this compound, offering a practical guide for its use in synthetic chemistry.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆O | [1] |
| Molecular Weight | 82.10 g/mol | [1] |
| CAS Number | 55136-52-2 | [1] |
| Boiling Point | ~87 °C | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent | [2] |
Applications in Complex Molecule Synthesis
This compound serves as a strategic starting material or intermediate in the synthesis of a variety of complex molecules, including natural products, bioactive compounds, and novel molecular scaffolds. Its reactivity can be selectively controlled at either the aldehyde or the alkyne, or both can be engaged in sequential or domino reactions.
Selective Reduction to Pent-2-yn-1-ol
The selective reduction of the aldehyde group in this compound, without affecting the alkyne, provides access to the corresponding propargyl alcohol, pent-2-yn-1-ol. This product is a valuable intermediate for further synthetic transformations. A well-defined manganese pincer complex catalyzes this hydrogenation with high chemoselectivity.[3]
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) |
| Mn2 Complex | This compound | Pent-2-yn-1-ol | Methanol | 100 | 27 | 24 | 80 |
Materials:
-
This compound (1.22 mmol, 100 mg)
-
Manganese Catalyst (Mn2, 0.037 mmol, 16.1 mg)
-
Potassium tert-butoxide (KtBuO, 0.122 mmol, 13.7 mg)
-
Methanol (2.0 mL)
-
High-pressure autoclave reactor
-
Hydrogen gas
Procedure:
-
Under an inert atmosphere (e.g., in a glove box), charge a high-pressure autoclave reactor with this compound (100 mg, 1.22 mmol), the Mn2 catalyst (16.1 mg, 0.037 mmol), and potassium tert-butoxide (13.7 mg, 0.122 mmol) in methanol (2.0 mL).[3]
-
Seal the autoclave and remove it from the glove box.
-
Purge the reactor three times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 27 bar.[3]
-
Heat the reactor to 100 °C with stirring for 24 hours.[3]
-
After the reaction is complete, cool the autoclave to room temperature and then further cool it in an ice bath for 20 minutes before carefully releasing the hydrogen pressure.
-
Remove the solvent under vacuum.
-
Dissolve the reaction mixture in dichloromethane (DCM) and filter through a short plug of silica gel.
-
Remove the solvent from the filtrate under vacuum to afford pure pent-2-yn-1-ol.
Expected Yield: 80% (82 mg)[3]
Caption: Workflow for the selective hydrogenation of this compound.
Asymmetric Acyl Halide-Aldehyde Cyclocondensation
This compound can be employed in asymmetric catalysis to generate chiral building blocks. An example is the catalytic, asymmetric acyl halide-aldehyde cyclocondensation (AAC) reaction to produce a β-lactone. This reaction proceeds with high yield and enantioselectivity, providing a valuable intermediate for the synthesis of more complex chiral molecules.[4]
| Catalyst | Aldehyde | Acyl Halide | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-Aluminum triamine catalyst A | This compound | Acetyl bromide | β-lactone 18 | 85 | 87 |
Materials:
-
This compound
-
Acetyl bromide
-
(S,S)-Aluminum triamine catalyst A (catalytic amount)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (S,S)-aluminum triamine catalyst A in the solvent.
-
Cool the solution to the optimal reaction temperature (typically -50 °C to -78 °C, to be optimized for the specific catalyst and substrates).
-
To the cooled catalyst solution, add this compound.
-
Slowly add acetyl bromide to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time, monitoring the reaction progress by TLC or other suitable analytical techniques.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactone.
Expected Yield: 85%[4] Expected Enantiomeric Excess: 87%[4]
References
Application Notes and Protocols for the Gas Chromatographic Analysis of Pent-2-ynal
These application notes provide detailed methodologies for the analysis of Pent-2-ynal, a volatile organic compound of interest in various research and development sectors, including flavor and fragrance, environmental analysis, and drug development. The protocols described herein are designed for researchers, scientists, and drug development professionals.
Introduction to this compound Analysis by Gas Chromatography
This compound is a challenging analyte for gas chromatography (GC) due to its volatility and reactivity.[1] Direct analysis is possible, but derivatization is often employed to enhance stability and detection sensitivity.[2] This document outlines two primary approaches: a direct headspace analysis method and a method involving derivatization followed by liquid injection.
The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Headspace analysis is suitable for clean matrices and for screening purposes, while derivatization is recommended for complex matrices and trace-level quantification.
Method 1: Direct Headspace Gas Chromatography (HS-GC)
This method is ideal for the rapid screening of this compound in liquid or solid samples with minimal sample preparation. It relies on the partitioning of the volatile analyte from the sample matrix into the headspace of a sealed vial, which is then injected into the GC system.
Experimental Protocol: HS-GC with Flame Ionization Detection (FID)
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1 gram of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Add an appropriate solvent if necessary to dissolve or suspend the sample. For aqueous samples, addition of salt (e.g., NaCl) can improve the partitioning of the analyte into the headspace.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL of the headspace gas
-
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Column: A mid-polar column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
-
Expected Results and Data Presentation
The retention time for this compound will need to be determined by injecting a pure standard under the same conditions. Quantitative analysis can be performed by creating a calibration curve using external standards.
| Parameter | Value |
| Retention Time (RT) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | > 0.995 |
Method 2: Derivatization followed by GC-MS Analysis
For higher sensitivity and selectivity, especially in complex matrices, derivatization of the aldehyde group of this compound is recommended. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form a stable oxime derivative, which is highly responsive to electron capture detection (ECD) and provides characteristic mass spectra for mass spectrometry (MS) detection.[3]
Experimental Protocol: PFBHA Derivatization and GC-MS Analysis
-
Derivatization Procedure:
-
Prepare a PFBHA solution (e.g., 15 mg/mL) in a suitable solvent such as methanol or a buffered solution.
-
To your sample containing this compound, add an excess of the PFBHA solution.
-
The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a period ranging from 30 minutes to a few hours to ensure complete derivatization.
-
After the reaction is complete, the PFBHA-oxime derivative can be extracted into an organic solvent like hexane or dichloromethane.
-
-
Gas Chromatograph-Mass Spectrometer (GC-MS) Conditions:
-
Injector Temperature: 280°C (splitless injection is recommended for trace analysis).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A non-polar column such as a SLB™-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the derivative.[3]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
-
Quantitative Data Summary
The quantitative parameters for the this compound-PFBHA derivative should be determined experimentally.
| Parameter | Value |
| Retention Time (RT) of Derivative | To be determined |
| Characteristic Mass Ions (m/z) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | > 0.995 |
Visualized Workflows and Relationships
Overall Workflow for this compound GC Analysis
Caption: GC analysis workflow for this compound.
Headspace Sampling (HS) Principle
Caption: Principle of headspace sampling for GC.
PFBHA Derivatization Reaction Pathway
Caption: Derivatization of this compound with PFBHA.
References
Troubleshooting & Optimization
Preventing over-oxidation of Pent-2-ynal to pent-2-ynoic acid
Welcome to the technical support center for the selective oxidation of pent-2-ynal to pent-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for oxidizing this compound to pent-2-ynoic acid without over-oxidation or side reactions on the alkyne?
The most suitable and widely recommended method is the Pinnick oxidation.[1][2][3][4] This method is highly effective for oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids under mild, acidic conditions.[4] It is particularly advantageous as it generally does not affect carbon-carbon double or triple bonds present in the substrate.[1][2]
Q2: What are the key reagents in a Pinnick oxidation?
The core reagents for a Pinnick oxidation are:
-
Sodium chlorite (NaClO2): The primary oxidizing agent.[1][2][4]
-
A mild acid or buffer: Typically, a phosphate buffer like sodium dihydrogen phosphate (NaH2PO4) is used to maintain a slightly acidic pH.[1][2][3]
-
A scavenger: This is crucial to quench the reactive byproduct, hypochlorous acid (HOCl).[2][4] 2-Methyl-2-butene is a commonly used scavenger.[1][2][3]
Q3: Why is a scavenger necessary in the Pinnick oxidation?
The Pinnick oxidation produces hypochlorous acid (HOCl) as a byproduct.[2][4] HOCl is a reactive oxidizing agent that can lead to undesirable side reactions, such as chlorination of the alkyne or other electron-rich parts of the molecule.[4] Scavengers like 2-methyl-2-butene react with HOCl to form non-reactive byproducts, thus preventing these side reactions and improving the yield and purity of the desired carboxylic acid.[2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the oxidation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of this compound | 1. Inactive Sodium Chlorite: The sodium chlorite may have degraded. | Use a fresh bottle of sodium chlorite or test the activity of the current batch on a simple, reliable aldehyde. |
| 2. Incorrect pH: The reaction requires mildly acidic conditions for the formation of the active oxidant, chlorous acid. | Ensure the proper amount of buffer (e.g., NaH2PO4) is used to maintain the pH between 3 and 4. | |
| Formation of chlorinated byproducts | 1. Insufficient Scavenger: The amount of scavenger was not enough to quench all the generated HOCl. | Increase the excess of the scavenger (e.g., 2-methyl-2-butene). A 3-5 fold excess is a good starting point. |
| 2. Localized high concentration of oxidant: Adding the sodium chlorite solution too quickly can lead to localized high concentrations of HOCl. | Add the sodium chlorite solution dropwise to the reaction mixture with vigorous stirring. | |
| Reaction is sluggish or incomplete | 1. Low Temperature: The reaction may be too slow at very low temperatures. | While the reaction is typically run at room temperature, gentle warming (e.g., to 30-40 °C) can sometimes improve the rate for less reactive substrates. Monitor the reaction closely to avoid side reactions. |
| 2. Poor Solubility: this compound may have limited solubility in the reaction solvent. | A co-solvent system, such as tert-butanol/water or acetonitrile/water, can be employed to improve solubility. | |
| Isolation of a complex mixture of products | 1. Over-oxidation: While less common with Pinnick conditions, prolonged reaction times or high temperatures could potentially lead to degradation. | Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed. |
| 2. Side reactions with the alkyne: Although unlikely under standard Pinnick conditions, extreme pH or the presence of certain impurities could potentially lead to reactions involving the triple bond. | Ensure the pH is well-controlled and use pure reagents. |
Experimental Protocols
General Protocol for Pinnick Oxidation of this compound
This is a general procedure and may require optimization for specific experimental setups.
Reagents and Typical Quantities:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium Chlorite (NaClO2) | 1.5 - 3.0 | Oxidant |
| Sodium Dihydrogen Phosphate (NaH2PO4) | 1.5 - 2.0 | Buffer |
| 2-Methyl-2-butene | 3.0 - 5.0 | Scavenger |
| tert-Butanol / Water | - | Solvent |
Procedure:
-
Dissolve this compound (1.0 equiv.) and 2-methyl-2-butene (3.0-5.0 equiv.) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (1.5-2.0 equiv.) to the solution and stir until it dissolves.
-
In a separate flask, prepare a solution of sodium chlorite (1.5-3.0 equiv.) in water.
-
Slowly add the sodium chlorite solution dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes. Maintain the temperature at or around room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Adjust the pH of the solution to ~8-9 with a base (e.g., 2M NaOH).
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde and other non-acidic impurities.
-
Acidify the aqueous layer to pH ~2-3 with a strong acid (e.g., 2M HCl).
-
Extract the product, pent-2-ynoic acid, with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Caption: Pinnick oxidation of this compound.
Caption: Troubleshooting workflow for this compound oxidation.
Caption: Prevention of side reactions.
References
Improving yield and purity in Pent-2-ynal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pent-2-ynal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and recommended method for synthesizing this compound is the oxidation of the corresponding primary alcohol, pent-2-yn-1-ol. Mild and selective oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid.[1] Modern methods like the Swern and Dess-Martin periodinane (DMP) oxidations are favored as they generally provide good yields and are compatible with a range of functional groups.[1]
Q2: What are the main challenges in synthesizing and purifying this compound?
A2: Researchers often face challenges in achieving high yields and purity due to several factors:
-
Over-oxidation: The aldehyde product can be easily oxidized further to the corresponding carboxylic acid, pent-2-ynoic acid.[1]
-
Product Instability: α,β-unsaturated aldehydes like this compound can be highly reactive and prone to dimerization or polymerization, especially under harsh conditions.[2]
-
Difficult Purification: The similar polarities of the starting material (pent-2-yn-1-ol) and the product (this compound), along with potential byproducts, can complicate purification by column chromatography.
Q3: Which oxidation method is generally recommended for preparing this compound?
A3: Both Dess-Martin periodinane (DMP) and Swern oxidation are highly recommended for the synthesis of this compound due to their mild reaction conditions, which help to minimize side reactions like over-oxidation and preserve sensitive functional groups.[3][4] The choice between them may depend on factors such as reagent availability, scale of the reaction, and tolerance for byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the oxidizing agent (DMP or reagents for Swern oxidation) is fresh and has been stored correctly. DMP can be sensitive to moisture.[5] - Increase Reagent Equivalents: A slight excess (1.1-1.5 equivalents) of the oxidizing agent can drive the reaction to completion.[2] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. |
| Product Degradation | - Control Temperature: For Swern oxidation, maintaining a low temperature (typically -78 °C) is critical to stabilize the reactive intermediates.[6] For DMP oxidation, the reaction is usually conducted at room temperature, but cooling may be necessary if side reactions are observed.[7] - Minimize Reaction Time: Prolonged reaction times can lead to the decomposition of the sensitive ynal product. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Issues with Work-up | - Use a Buffered Work-up: The Dess-Martin oxidation produces two equivalents of acetic acid, which can be detrimental to acid-sensitive compounds. A buffered work-up with sodium bicarbonate can neutralize the acid.[7] - Avoid Aqueous Work-up for Sensitive Products: For highly sensitive ynals, a non-aqueous work-up, such as precipitating the iodinane byproduct by adding a non-polar solvent like pentane, can be beneficial.[2] |
Issue 2: Presence of Impurities in the Final Product
| Common Impurity | Identification | Troubleshooting and Removal |
| Unreacted Pent-2-yn-1-ol | Similar Rf value to the product on TLC, making separation difficult. | - Ensure the reaction goes to completion by using a slight excess of the oxidant and monitoring by TLC. - Careful column chromatography with a shallow solvent gradient may improve separation. |
| Pent-2-ynoic acid (Over-oxidation product) | Can be identified by a distinct spot on TLC (often at the baseline if a non-polar eluent is used). | - Use a milder oxidizing agent or ensure strict temperature control. - The carboxylic acid can be removed by a liquid-liquid extraction with a dilute basic solution (e.g., saturated sodium bicarbonate). The aldehyde will remain in the organic layer. |
| Iodinane byproducts (from DMP oxidation) | Solid byproducts. | - These are typically removed by filtration after the reaction or during an aqueous work-up where they are washed away.[5] |
| Dimethyl sulfide (from Swern oxidation) | Strong, unpleasant odor. | - This is a volatile byproduct and can be removed under reduced pressure. - Rinsing glassware with a bleach solution can help to oxidize the residual dimethyl sulfide and eliminate the odor. |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation of Pent-2-yn-1-ol
This protocol is a general guideline and may require optimization.
Materials:
-
Pent-2-yn-1-ol
-
Dess-Martin Periodinane (DMP) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve pent-2-yn-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMP in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Swern Oxidation of Pent-2-yn-1-ol
This protocol requires strict adherence to low-temperature conditions.
Materials:
-
Oxalyl chloride (1.5 equivalents)
-
Dimethyl sulfoxide (DMSO) (2.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Pent-2-yn-1-ol (1 equivalent)
-
Triethylamine (5 equivalents)
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of pent-2-yn-1-ol in anhydrous DCM, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for Alkynyl Alcohols
| Oxidizing Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Good to Excellent | Room temperature, neutral pH[3] | Mild, high chemoselectivity, short reaction times, easy workup.[3] | Expensive, potentially explosive.[3] |
| Swern Oxidation | Good to Excellent | -78 °C to room temperature[4] | Mild, avoids toxic metals, compatible with many functional groups.[4] | Produces foul-smelling dimethyl sulfide, requires cryogenic temperatures.[8] |
| Manganese Dioxide (MnO₂) | Good | Room temperature or reflux | Good for allylic and propargylic alcohols. | Requires a large excess of reagent, reaction times can be long. |
| Pyridinium Chlorochromate (PCC) | Moderate to Good | Room temperature | Readily available. | Chromium-based reagent (toxic), can be acidic. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. This compound | 55136-52-2 | Benchchem [benchchem.com]
- 2. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
Stability and storage conditions for Pent-2-ynal
This technical support guide provides essential information on the stability and storage of Pent-2-ynal for researchers, scientists, and professionals in drug development. This compound is a highly reactive α,β-unsaturated aldehyde, and its stability is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. It is also advisable to store it in a cool, dark place to minimize light-induced reactions and polymerization. For long-term storage, refrigeration is recommended.
Q2: Are there any recommended stabilizers for this compound?
A2: Yes, for long-term storage, the addition of a stabilizer like hydroquinone at a very low concentration (e.g., 100-200 ppm) can help inhibit polymerization.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound include:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of air.
-
Polymerization: As an α,β-unsaturated compound, this compound is susceptible to polymerization, which can be initiated by light, heat, or impurities.
-
Light Sensitivity: Exposure to light, particularly UV light, can promote degradation and polymerization.
Q4: How can I tell if my this compound sample has degraded?
A4: Signs of degradation include a change in color (e.g., yellowing), an increase in viscosity, or the formation of a precipitate. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the purity of your this compound sample using GC-MS or HPLC. If degraded, use a fresh, properly stored sample. Ensure all subsequent handling is under an inert atmosphere and protected from light. |
| Sample appears viscous or has solidified | Polymerization has occurred. | The sample is likely unusable. Discard the polymerized sample according to your institution's safety protocols and obtain a fresh batch. For future prevention, store with a stabilizer and under recommended conditions. |
| Sample has a strong acidic smell | Oxidation of the aldehyde to a carboxylic acid. | The sample is contaminated with pent-2-ynoic acid. Depending on the tolerance of your experiment for this impurity, you may need to purify the sample (e.g., by distillation) or use a fresh batch. |
| Rapid discoloration of the sample upon opening | Exposure to air and/or light. | Minimize the time the container is open. Purge the headspace with an inert gas (argon or nitrogen) before resealing. Work in a fume hood with minimal direct light exposure. |
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate for long-term storage. | Reduces the rate of degradation reactions, including polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the aldehyde functional group. |
| Light | Store in an amber vial or in a dark location. | Minimizes light-induced polymerization and degradation. |
| Container | Tightly sealed glass container with a secure cap. | Prevents exposure to air and moisture. |
| Additives | Consider adding a stabilizer (e.g., hydroquinone) for long-term storage. | Inhibits free-radical polymerization. |
Experimental Protocol: Stability Assessment of this compound via GC-MS
This protocol outlines a method to assess the purity of this compound and identify potential degradation products.
1. Objective: To determine the purity of a this compound sample and identify the presence of common degradation products such as pent-2-ynoic acid.
2. Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or diethyl ether)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with caps
-
Micropipettes
3. Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
In an autosampler vial, accurately weigh a small amount of the this compound sample (e.g., ~1 mg).
-
Add a precise volume of the solvent (e.g., 1 mL) to the vial to dissolve the sample.
-
Add a precise volume of the internal standard stock solution (e.g., 100 µL) to the vial.
-
Cap the vial and vortex briefly to ensure thorough mixing.
4. GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any other significant peaks by comparing their mass spectra to a library (e.g., NIST). Look for masses corresponding to potential degradation products like pent-2-ynoic acid.
-
Calculate the purity of the this compound sample based on the peak area relative to the total peak area (area percent) or by using the internal standard for a more accurate quantification.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Synthesis of α,β-Alkynyl Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of α,β-alkynyl aldehydes (ynals).
Troubleshooting Guides
This section addresses specific side reactions and experimental issues in a question-and-answer format.
Side Reaction: Michael Addition
Question: I am observing significant formation of a byproduct with a mass corresponding to the addition of my solvent (e.g., an alcohol) or water to my desired α,β-alkynyl aldehyde. What is happening and how can I prevent it?
Answer: This is likely a result of a Michael (or conjugate) addition reaction. α,β-Alkynyl aldehydes are highly electrophilic at the β-carbon, making them susceptible to nucleophilic attack. Nucleophiles such as water, alcohols, amines, or even excess propargyl alcohol starting material can add across the alkyne, leading to the formation of α,β-unsaturated β-alkoxy/hydroxy/amino aldehydes as byproducts.
Troubleshooting Steps:
-
Use Anhydrous and Aprotic Solvents: Rigorously dry all solvents and reagents to minimize the presence of water, which can act as a nucleophile. Employing aprotic solvents (e.g., dichloromethane, toluene, hexane) is highly recommended.
-
Control Reaction Temperature: Michael additions can be temperature-dependent. Running the reaction at lower temperatures can often reduce the rate of this side reaction.
-
Purify Starting Materials: Ensure the starting propargyl alcohol is free from any nucleophilic impurities.
-
Immediate Work-up and Purification: Due to their reactivity, it is often best to use the synthesized ynals immediately in the next step. If isolation is necessary, perform the work-up and purification promptly after the reaction is complete.
Side Reaction: Polymerization
Question: During purification (e.g., distillation or chromatography) or upon storage, my ynal product is turning into a dark, insoluble material. What is causing this?
Answer: α,β-Alkynyl aldehydes are prone to polymerization, especially when concentrated, heated, or exposed to light and air. The conjugated system of the molecule can readily undergo radical or nucleophile-initiated polymerization.
Troubleshooting Steps:
-
Avoid High Temperatures: Use low-temperature purification techniques such as flash column chromatography with a cooled column, and remove solvent under reduced pressure at low temperatures (e.g., < 30 °C). Avoid distillation if the ynal is known to be thermally sensitive.
-
Store Properly: Store the purified ynal in a dilute solution in a non-nucleophilic solvent (e.g., toluene, hexane) at low temperatures (-20 °C or below) in the dark. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help.
-
Use Inhibitors: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) in trace amounts, if it does not interfere with subsequent reactions.
Side Reaction: Meyer-Schuster Rearrangement
Question: My synthesis is starting from a tertiary propargyl alcohol, and instead of the expected α,β-alkynyl aldehyde, I am isolating an α,β-unsaturated ketone. What is this side reaction?
Answer: You are likely observing the Meyer-Schuster rearrangement. This is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1] While this can be a desired synthetic transformation, it is a common side reaction when trying to oxidize a tertiary propargyl alcohol to an ynal, especially if acidic conditions are used or generated during the reaction.
Troubleshooting Steps:
-
Use Mild and Non-Acidic Oxidation Conditions: Avoid strongly acidic oxidants (e.g., CrO₃ in sulfuric acid). Opt for milder, neutral, or slightly basic conditions. The use of manganese dioxide (MnO₂), or TEMPO-based oxidation systems are often effective.[2]
-
Buffer the Reaction: If acidic byproducts might be formed, consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to the reaction mixture to neutralize any generated acid in situ.
-
Catalyst Selection: For certain substrates, transition-metal catalysts can be used to favor the desired oxidation over the rearrangement.[3]
Frequently Asked Questions (FAQs)
Q1: My oxidation of a primary propargyl alcohol is incomplete, and I have a mixture of starting material and the desired ynal. How can I improve the conversion?
A1:
-
Increase Oxidant Stoichiometry: You may be using an insufficient amount of the oxidizing agent. Try increasing the equivalents of the oxidant incrementally (e.g., from 1.5 to 2.0 equivalents).
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed for a longer duration until the starting material is consumed.
-
Increase Temperature (with caution): Gently increasing the reaction temperature may improve the rate of oxidation. However, be aware that this can also promote side reactions like decomposition or polymerization.
-
Choice of Oxidant: Some propargyl alcohols are less reactive. Consider switching to a more powerful, yet still selective, oxidant. For example, if you are using MnO₂, you could try Dess-Martin periodinane (DMP) or a Swern oxidation.
Q2: The isolated yield of my α,β-alkynyl aldehyde is consistently low, even with good conversion of the starting material. Where could my product be going?
A2:
-
Volatility: Simple ynals (e.g., propiolaldehyde) can be highly volatile. You may be losing the product during solvent removal under reduced pressure. Use a cold trap and avoid excessive vacuum or heat.
-
Decomposition on Silica Gel: α,β-Alkynyl aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization during column chromatography. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine).
-
Instability During Work-up: The product may be degrading during the aqueous work-up. Keep the work-up steps brief and cold, and ensure the pH is controlled if your product is acid or base sensitive.
Q3: How can I confirm that the byproduct I'm seeing is from a Michael addition?
A3: The most effective way is through characterization techniques:
-
Mass Spectrometry (MS): The mass of the byproduct should correspond to the mass of your ynal plus the mass of the nucleophile (e.g., M + 18 for water, M + 32 for methanol).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You will see the appearance of new signals corresponding to the added nucleophile (e.g., a methoxy singlet for methanol addition) and the disappearance of the acetylenic proton signal (if it was a terminal alkyne). You will also observe new vinylic proton signals.
-
¹³C NMR: The characteristic alkyne carbons (typically ~80-90 ppm) will be replaced by alkene carbons (~100-150 ppm).
-
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Propargyl Alcohol to an α,β-Alkynyl Aldehyde using Manganese Dioxide (MnO₂)
This protocol is suitable for minimizing acid-catalyzed side reactions like the Meyer-Schuster rearrangement.
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add the propargyl alcohol (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane or diethyl ether, ~0.1 M concentration).
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) to the solution in one portion. Note: The activity of MnO₂ can vary, so a large excess is often used.
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and carefully remove the solvent under reduced pressure at a low temperature (< 30 °C).
-
Purification: If necessary, purify the crude aldehyde by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent decomposition.
Data Presentation
Table 1: Effect of Solvent on a Hypothetical Michael Addition Side Reaction
| Solvent | Nucleophile | Temperature (°C) | Yield of Ynal (%) | Yield of Michael Adduct (%) |
| Dichloromethane (anhydrous) | Trace H₂O | 25 | 95 | < 1 |
| Tetrahydrofuran (anhydrous) | Trace H₂O | 25 | 92 | 3 |
| Methanol | Methanol | 25 | 15 | 80 |
| Water | Water | 25 | 5 | 90 |
This table illustrates the critical impact of using anhydrous, aprotic solvents to minimize Michael addition from water or alcohol solvents.
Visualizations
Signaling Pathways and Logical Relationships
References
Technical Support Center: Optimization of Pent-2-ynal Cycloadditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful execution of Pent-2-ynal cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions for this compound cycloadditions in a question-and-answer format.
Question 1: I am observing a low yield or no reaction in my this compound cycloaddition. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this compound cycloadditions can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or inherent substrate reactivity. Here are key aspects to investigate:
-
Reaction Temperature: The reaction temperature is a critical parameter. For some cycloadditions, decomposition of starting materials can occur at elevated temperatures. It may be beneficial to lower the reaction temperature, even to 0 °C, which has been shown to limit decomposition and improve yields.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield. An optimal solvent stabilizes the transition state of the cycloaddition. It is recommended to screen a range of solvents with varying polarities, such as THF, dichloromethane, toluene, and acetonitrile. In some cases, THF has been identified as an effective solvent for similar reactions.
-
Concentration: The concentration of the reactants can impact the reaction kinetics. Higher concentrations may favor the desired cycloaddition, but can also lead to increased side reactions or solubility issues. A systematic optimization of the reactant concentration is advised.
-
Catalyst Loading and Activity: If a catalyst is employed (e.g., Lewis acid or organocatalyst), its loading and activity are paramount. Ensure the catalyst is active and used at an optimal concentration. For solid-supported catalysts, the amount of catalyst relative to the substrate needs to be optimized to ensure a sufficient number of active sites are available. Increasing the catalyst loading may improve the yield up to a certain point, beyond which no further improvement is observed.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product decomposition or the formation of byproducts.
Question 2: My cycloaddition reaction with this compound is resulting in poor diastereoselectivity or enantioselectivity. How can I control the stereochemical outcome?
Answer:
Controlling stereoselectivity is a common challenge in cycloaddition reactions. The facial selectivity of the dienophile (this compound) and the diene approaching each other determines the stereochemistry of the product.
-
Chiral Catalysts: The use of chiral Lewis acids or chiral organocatalysts is a primary strategy for inducing enantioselectivity. The chiral environment created by the catalyst can favor the formation of one enantiomer over the other.
-
Steric Hindrance: The inherent steric hindrance of the reactants can influence diastereoselectivity. The aldehyde group in this compound can direct the approaching diene to the less hindered face. The stereoselectivity can sometimes be controlled by torsional and steric effects of the substrates themselves.
-
Temperature: Lowering the reaction temperature often leads to an increase in stereoselectivity. This is because the transition states leading to the different stereoisomers will have different activation energies, and at lower temperatures, the reaction will preferentially proceed through the lower energy transition state.
-
Solvent Effects: The solvent can influence the conformation of the reactants and the transition state, thereby affecting the stereoselectivity. Experimenting with different solvents is recommended.
Question 3: I am observing the formation of significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The presence of the aldehyde and alkyne functionalities in this compound makes it susceptible to various side reactions.
-
Polymerization: Ynals can be prone to polymerization, especially at higher temperatures or in the presence of certain catalysts. Lowering the reaction temperature and using a more selective catalyst can help minimize this.
-
Over-oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
Michael Addition: Nucleophiles present in the reaction mixture can undergo Michael addition to the α,β-unsaturated system of this compound.
-
Self-condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation). This can be minimized by controlling the reaction temperature and the concentration of the aldehyde.
To minimize side reactions, it is crucial to maintain careful control over the reaction conditions, use purified reagents and solvents, and perform the reaction under an inert atmosphere.
Question 4: I am having difficulty purifying the final cycloaddition product. What are some effective purification strategies?
Answer:
Purification of cycloaddition products can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
-
Chromatography: Column chromatography is the most common method for purifying organic compounds. A systematic approach to selecting the appropriate solvent system (eluent) is crucial for achieving good separation. Start with a non-polar solvent and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Distillation: For liquid products with a sufficiently high boiling point and thermal stability, distillation under reduced pressure can be used for purification.
-
Adduct Formation: In some cases, aldehydes can be purified by forming a reversible adduct, for example, with sodium bisulfite. The adduct can be separated and then the aldehyde can be regenerated.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for an organocatalyzed this compound cycloaddition?
A1: The optimal catalyst loading can vary significantly depending on the specific catalyst and reaction conditions. It is generally advisable to start with a catalyst loading in the range of 5-20 mol%. The loading should then be optimized to find the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe.
Q2: How does the electronic nature of the diene affect the cycloaddition with this compound?
A2: this compound is an electron-deficient dienophile due to the electron-withdrawing aldehyde group. Therefore, it will react most readily with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. The rate of the reaction is generally faster with dienes bearing electron-donating groups.
Q3: Can Lewis acids be used to catalyze cycloadditions with this compound?
A3: Yes, Lewis acids can be effective catalysts for cycloadditions involving this compound. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, which further lowers the LUMO energy of the dienophile, making it more reactive towards the diene.
Q4: What analytical techniques are most useful for monitoring the progress of a this compound cycloaddition?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Generic this compound Cycloaddition
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 24 | 45 |
| 2 | Toluene | 25 | 24 | 52 |
| 3 | Acetonitrile | 25 | 24 | 48 |
| 4 | Tetrahydrofuran (THF) | 25 | 24 | 65 |
| 5 | Methanol | 25 | 24 | Decomposition |
Note: The data presented are illustrative and intended to show general trends. Actual results may vary depending on the specific reactants and conditions.
Table 2: Optimization of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | 5 | 12 | 60 |
| 2 | 10 | 12 | 85 |
| 3 | 15 | 12 | 95 |
| 4 | 20 | 12 | 95 |
Note: This illustrative data suggests that for this particular hypothetical reaction, the optimal catalyst loading is around 15 mol%.
Experimental Protocols
General Protocol for an Organocatalyzed [4+2] Cycloaddition of this compound with a Diene
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the organocatalyst (e.g., a chiral secondary amine, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., THF, 5 mL) via syringe. Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Add the diene (1.2 mmol, 1.2 equivalents) to the stirred solution.
-
Addition of this compound: Slowly add this compound (1.0 mmol, 1.0 equivalent) to the reaction mixture dropwise over a period of 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by TLC or GC-MS at regular intervals until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired cycloaddition product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Visualizations
Caption: A general experimental workflow for this compound cycloadditions.
Caption: A logical diagram for troubleshooting common issues in cycloadditions.
Technical Support Center: Troubleshooting Low Yields in the Oxidation of Pent-2-yn-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the oxidation of pent-2-yn-1-ol to its corresponding aldehyde, pent-2-ynal, or carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My oxidation of pent-2-yn-1-ol to this compound is resulting in a low yield. What are the potential causes?
Low yields in the oxidation of pent-2-yn-1-ol to this compound can stem from several factors:
-
Over-oxidation: The primary alcohol can be further oxidized to the corresponding carboxylic acid, pent-2-ynoic acid, especially when using strong oxidizing agents.[1][2][3][4][5]
-
Inappropriate Oxidizing Agent: The choice of oxidant is crucial. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will likely lead to the carboxylic acid.[1][2][4] Milder, more selective reagents are necessary to stop the oxidation at the aldehyde stage.[4][6][7]
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction's selectivity and yield. Sub-optimal conditions can lead to incomplete conversion or the formation of side products.
-
Substrate Purity: Impurities in the starting material, pent-2-yn-1-ol, can interfere with the reaction.
-
Product Instability: The resulting aldehyde, this compound, may be unstable under the reaction or workup conditions, leading to degradation or polymerization.
Q2: What are some recommended oxidizing agents for a high-yield synthesis of this compound?
To achieve a high yield of this compound, it is essential to use mild and selective oxidizing agents. Some effective methods include:
-
TEMPO-based systems: (2,2,6,6-Tetrachlorocyclohexane-1-yl)oxyl (TEMPO) in combination with a co-oxidant is a highly effective and selective method for oxidizing primary alcohols to aldehydes.[8][9][10][11]
-
TEMPO/Calcium Hypochlorite: This system is efficient for the selective oxidation of propargylic alcohols, offering high isolated yields.[11]
-
Fe(NO₃)₃·9H₂O/TEMPO/NaCl with O₂: This practical and environmentally friendly method uses oxygen as the terminal oxidant and can be performed at room temperature.[8]
-
Cu(I)I/DMAP/TEMPO with O₂: This copper-catalyzed aerobic oxidation is chemoselective and proceeds under mild conditions.[9][10]
-
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent known for stopping the oxidation of primary alcohols at the aldehyde stage.[4][6][7]
Q3: I am observing the formation of a carboxylic acid. How can I prevent this over-oxidation?
Preventing over-oxidation is key to obtaining a good yield of the aldehyde. Consider the following strategies:
-
Switch to a Milder Oxidant: If you are using a strong oxidizing agent (e.g., KMnO₄, Jones reagent), switch to a milder one like PCC or a TEMPO-based system.[4][6]
-
Control Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to minimize the time the aldehyde is exposed to the oxidizing conditions.
-
Temperature Control: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of over-oxidation.
Q4: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?
If the reaction is not going to completion, you can try the following:
-
Increase Reaction Time: Allow the reaction to stir for a longer period, while continuing to monitor its progress.
-
Increase Temperature: Gently warming the reaction mixture might be necessary to drive it to completion, but be cautious of potential side reactions or product degradation.
-
Check Reagent Stoichiometry: Ensure that the oxidizing agent is used in the correct stoichiometric amount. For catalytic systems, verify the catalyst loading.
-
Reagent Quality: The oxidizing agent or catalyst may have degraded. Use a fresh batch of reagents.
Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield of Aldehyde | Over-oxidation to carboxylic acid | Use a milder oxidizing agent (e.g., PCC, TEMPO).[4][6] Monitor reaction closely and control reaction time. |
| Incomplete reaction | Increase reaction time or temperature. Check reagent stoichiometry and quality. | |
| Product degradation | Use mild workup conditions. Purify the product promptly after the reaction. | |
| Carboxylic Acid Formation | Use of a strong oxidizing agent | Switch to a milder reagent like PCC or a TEMPO-based system.[4][6] |
| Prolonged reaction time | Stop the reaction as soon as the starting material is consumed. | |
| No Reaction or Slow Reaction | Inactive catalyst or reagent | Use fresh reagents. Ensure proper activation of the catalyst if required. |
| Sub-optimal reaction conditions | Adjust temperature and solvent as per the recommended protocol. |
Experimental Protocols
Protocol 1: Oxidation using Fe(NO₃)₃·9H₂O/TEMPO/NaCl with O₂ [8]
-
To a solution of pent-2-yn-1-ol (1 mmol) in toluene (5 mL), add Fe(NO₃)₃·9H₂O (0.1 mmol), TEMPO (0.1 mmol), and NaCl (0.2 mmol).
-
Stir the mixture vigorously at room temperature under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Oxidation using Cu(I)I/DMAP/TEMPO with O₂ [9][10]
-
In a round-bottom flask, combine pent-2-yn-1-ol (1 mmol), CuI (0.1 mmol), 4-dimethylaminopyridine (DMAP) (0.1 mmol), and TEMPO (0.01 mmol).
-
Add acetonitrile (3 mL) to the flask.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Visualizing the Troubleshooting Process
A logical approach to troubleshooting can be visualized as follows:
Caption: A flowchart for troubleshooting low yields in the oxidation of pent-2-yn-1-ol.
General Experimental Workflow
The general workflow for the oxidation reaction can be outlined as follows:
Caption: A general experimental workflow for the oxidation of pent-2-yn-1-ol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Managing the reactivity of Pent-2-ynal in multi-step synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Pent-2-ynal. The inherent reactivity of its conjugated system—an aldehyde and an alkyne—presents unique challenges in multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is degrading or polymerizing upon storage. What are the best practices for handling and storage?
A1: this compound is prone to degradation and polymerization due to its high reactivity.[1] Proper handling and storage are critical to ensure its integrity.
Troubleshooting Storage Issues:
-
Problem: Sample darkens or solidifies.
-
Cause: Likely polymerization or oxidation. α,β-unsaturated aldehydes are susceptible to both acid/base-catalyzed and radical polymerization.
-
Solution: Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (≤ -20°C). Use of amber vials is recommended to prevent light-induced degradation. For long-term storage, consider dissolving in a dry, aprotic solvent like anhydrous THF or toluene and storing the solution.
-
-
Problem: Inconsistent reaction yields with a new bottle.
-
Cause: The aldehyde may have partially oxidized to pent-2-ynoic acid.[1]
-
Solution: Check the purity via ¹H NMR or GC-MS before use. A small amount of a radical inhibitor, such as hydroquinone or BHT, can be added for prolonged storage, but this must be accounted for in subsequent reaction steps.
-
Q2: I need to perform a reaction at the alkyne, but the aldehyde is interfering. How can I selectively protect the aldehyde group in this compound?
A2: Protecting the highly electrophilic aldehyde is a common strategy to ensure chemoselectivity.[1] The most common method is conversion to an acetal, which is stable to many reagents that react with alkynes (e.g., organometallics, hydrides).
Recommended Protocol: Acetal Protection
-
Setup: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) or toluene (~0.5 M) at 0°C, add ethylene glycol (1.2 eq).
-
Catalyst: Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.02 eq) or pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or GC-MS. A Dean-Stark apparatus can be used with toluene to remove the water byproduct and drive the reaction to completion.
-
Workup: Once the reaction is complete, quench with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting acetal can be purified by column chromatography.
// Nodes start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Ethylene Glycol\n(HOCH₂CH₂OH)\n+ Acid Catalyst (p-TsOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Protected Aldehyde\n(Dioxolane Acetal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Aqueous Acid\n(e.g., HCl, AcOH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents [label="Protection", color="#4285F4"]; reagents -> product [color="#4285F4"]; product -> deprotection [label="Deprotection", color="#EA4335"]; deprotection -> start [color="#EA4335"]; } } Caption: Aldehyde protection/deprotection workflow.
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in Reduction Reactions
I am trying to reduce only one functional group in this compound, but I am getting a mixture of products. How can I improve selectivity?
Analysis: The outcome of a reduction depends heavily on the choice of reagent and reaction conditions. The alkyne can be reduced to an alkene or alkane, and the aldehyde can be reduced to a primary alcohol.
// Nodes start [label="Desired Reduction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; alkyne_to_alkene [label="Alkyne → Alkene\n(cis-selective)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkyne_to_alkane [label="Alkyne → Alkane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde_to_alcohol [label="Aldehyde → Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; both [label="Reduce Both Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges with Reagents start -> alkyne_to_alkene [label=" Lindlar's Cat., H₂"]; start -> alkyne_to_alkane [label=" Pd/C, H₂ (High Pressure)"]; start -> aldehyde_to_alcohol [label=" NaBH₄, CeCl₃, MeOH, 0°C\n(Luche Reduction)"]; start -> both [label=" LiAlH₄ or H₂, Pd/C"]; } } Caption: Decision tree for selective reduction of this compound.
Quantitative Data on Selective Reductions
| Target Transformation | Reagent / Catalyst | Conditions | Typical Yield | Selectivity | Citation |
| Aldehyde → Alcohol | NaBH₄, CeCl₃·7H₂O | Methanol, 0°C to RT | >90% | High for C=O reduction | [2] |
| Alkyne → cis-Alkene | H₂, Lindlar's Catalyst | Hexane, Quinoline (poison) | >85% | High for alkyne reduction | |
| Alkyne → Alkane | H₂ (1 atm), 10% Pd/C | Ethanol, RT | >95% | Both groups often reduced | [3] |
| Both → Saturated Alcohol | LiAlH₄ | Dry THF, 0°C to RT | >95% | Low (reduces both) |
Detailed Protocol: Luche Reduction (Aldehyde to Alcohol) The Luche reduction is highly effective for the chemoselective reduction of α,β-unsaturated aldehydes to allylic alcohols, leaving the alkyne intact.[2]
-
Preparation: Dissolve this compound (1.0 eq) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol at 0°C (ice bath). Stir for 15 minutes until the salt is fully dissolved.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 5°C. The reaction is often accompanied by gas evolution.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Quenching: Carefully quench the reaction by adding acetone, followed by water.
-
Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield pent-2-yn-1-ol.
Issue 2: Unwanted Nucleophilic Addition at the Alkyne
When using organometallic reagents (e.g., Grignard, organolithium), I observe both 1,2-addition to the aldehyde and conjugate (1,4-addition) or other additions to the alkyne. How can I favor 1,2-addition?
Analysis: Hard nucleophiles (like Grignard and organolithium reagents) typically favor direct (1,2-) addition to the carbonyl. However, the presence of the alkyne can lead to side reactions, especially with more reactive or sterically unhindered reagents.
Strategies to Enhance 1,2-Addition Selectivity:
| Parameter | Recommended Change | Rationale |
| Temperature | Lower the temperature (-78°C) | Favors the kinetically controlled 1,2-addition product over thermodynamically favored conjugate addition. |
| Reagent Choice | Use organolithium reagents over Grignards | Generally "harder" nucleophiles, showing higher preference for the hard electrophilic carbonyl carbon. |
| Lewis Acids | Add a Lewis acid like CeCl₃ | The "Cram-chelation" model suggests CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophile to the carbonyl carbon. |
| Solvent | Use non-coordinating solvents | Solvents like toluene or hexane can sometimes improve selectivity compared to THF. |
// Nodes start [label="Low 1,2-Addition Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Lower Reaction Temp\nto -78°C", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Add CeCl₃\n(pre-complex with substrate)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Change Nucleophile\n(e.g., R-MgBr to R-Li)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Desired Selectivity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2 [label="Still low"]; step2 -> step3 [label="Still low"]; step1 -> success [label="Success"]; step2 -> success [label="Success"]; step3 -> success [label="Success"]; } } Caption: Troubleshooting workflow for poor 1,2-addition selectivity.
References
Technical Support Center: Selective Aldehyde Reduction
This technical support center provides troubleshooting guides and frequently asked questions for the selective reduction of the aldehyde in pent-2-ynal to produce pent-2-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the selective reduction of an aldehyde in the presence of an alkyne?
A1: The most common and effective reagents are mild hydride donors. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation. To enhance the selectivity for the aldehyde and minimize side reactions, the Luche reduction conditions, which employ cerium(III) chloride (CeCl₃) as a co-reagent with NaBH₄ in a protic solvent like methanol, are often recommended. Other specialized reagents, such as those used in organocatalytic or enzymatic reductions, can also offer high selectivity.
Q2: Why is LiAlH₄ not recommended for this selective reduction?
A2: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and is generally not suitable for the selective reduction of an aldehyde in the presence of an alkyne.[1] It can readily reduce both the aldehyde and the alkyne, leading to a mixture of products, including the fully saturated pentan-1-ol.
Q3: What is the purpose of cerium(III) chloride in the Luche reduction?
A3: In the Luche reduction, cerium(III) chloride acts as a Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride from NaBH₄. This enhancement of reactivity allows for the reduction to occur at lower temperatures, which helps to suppress the reduction of the less reactive alkyne functionality.
Q4: Can I use water as a solvent for this reduction?
A4: While some reductions using reagents like ammonia borane can be performed in water, for the selective reduction of this compound with NaBH₄, alcoholic solvents such as methanol or ethanol are typically preferred. These solvents are good proton sources for the workup and are less reactive towards NaBH₄ than water, especially at low temperatures.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the product (pent-2-yn-1-ol) indicates the reaction is proceeding. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No reaction or incomplete conversion | 1. Inactive NaBH₄: Sodium borohydride can decompose upon exposure to moisture. 2. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient reagent: The molar ratio of NaBH₄ to the aldehyde may be too low. | 1. Use freshly opened or properly stored NaBH₄. 2. Allow the reaction to warm slowly to room temperature and monitor by TLC. 3. Increase the equivalents of NaBH₄ (e.g., from 1.1 to 1.5 equivalents). |
| Formation of multiple products (low selectivity) | 1. Over-reduction of the alkyne: The reaction temperature may be too high, or a too powerful reducing agent was used. 2. 1,4-conjugate addition: Although less likely with an alkyne, some reaction at the triple bond may occur. | 1. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). Ensure the use of a mild reducing agent like NaBH₄, preferably with CeCl₃ (Luche conditions). 2. Employing Luche conditions specifically favors 1,2-reduction of the aldehyde over conjugate addition. |
| Product is difficult to isolate | 1. Incomplete quenching of excess NaBH₄: Residual borohydride can complicate the workup. 2. Formation of emulsions during extraction: This can be an issue with certain solvent systems. 3. Product volatility: The product, pent-2-yn-1-ol, may be somewhat volatile. | 1. Ensure the reaction is properly quenched with a proton source, such as acetone or dilute acid, before extraction. 2. Add a saturated solution of NaCl (brine) during the workup to break up emulsions. 3. Use a rotary evaporator at a low temperature and moderate vacuum to remove the solvent. |
| Side reaction with the solvent | Reaction of NaBH₄ with the solvent: In protic solvents like methanol, NaBH₄ can react to form sodium tetramethoxyborate. | This is a known reaction but is generally slow at low temperatures. Adding the NaBH₄ portion-wise to the cooled solution of the aldehyde can help to ensure it reacts preferentially with the substrate. |
Experimental Protocol: Selective Reduction of this compound
This protocol is a representative procedure for the selective reduction of the aldehyde in this compound using sodium borohydride and cerium(III) chloride (Luche Reduction).
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 12.2 mmol) and cerium(III) chloride heptahydrate (5.0 g, 13.4 mmol, 1.1 eq).
-
Dissolution: Add 40 mL of anhydrous methanol to the flask. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of a coordination complex.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Reduction: While stirring vigorously, add sodium borohydride (0.5 g, 13.2 mmol, 1.1 eq) portion-wise over 10-15 minutes. Be cautious as the addition may cause some gas evolution.
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Slowly add 10 mL of saturated aqueous ammonium chloride solution to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 30 mL of diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Extract the aqueous layer two more times with 20 mL portions of the organic solvent.
-
Washing: Combine the organic layers and wash with 20 mL of water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude pent-2-yn-1-ol.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table summarizes representative data for the selective reduction of α,β-unsaturated aldehydes. Note that specific yields for this compound may vary and require optimization.
| Reagent System | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Aldehyde:Alkyne) |
| NaBH₄ / CeCl₃·7H₂O | Generic α,β-unsaturated aldehyde | MeOH | 0 | 0.5 - 1 | >90 | High |
| NaBH₄ | Generic α,β-unsaturated aldehyde | EtOH | 0 - 25 | 1 - 2 | 85-95 | Moderate to High |
| Ammonia Borane | Generic aldehyde | Water | 25 | 1 - 3 | >95 | High |
| E. coli JM109 | Various aldehydes | Buffer | RT | 24 | Variable | Very High |
Experimental Workflow
Below is a diagram illustrating the general workflow for the selective reduction of this compound.
Caption: Workflow for the selective reduction of this compound.
References
Navigating the Synthesis of Pent-2-ynal: A Technical Guide to Alkyne Protection Strategies
For immediate technical assistance, please refer to the troubleshooting guides and frequently asked questions below. Our goal is to provide researchers, scientists, and drug development professionals with the critical information needed to overcome common challenges in the synthesis and manipulation of key intermediates like Pent-2-ynal.
The strategic protection of the terminal alkyne in this compound is a crucial step in multi-step syntheses, preventing unintended reactions and directing reactivity towards the aldehyde functionality. This guide provides a comprehensive overview of protecting group strategies, detailed experimental protocols, and troubleshooting advice to ensure the successful execution of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the alkyne in this compound?
A1: Silyl ethers are the most widely employed protecting groups for terminal alkynes due to their relative stability and straightforward removal. The most common choices for a substrate like this compound are Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS).
Q2: How do I choose between TMS and TIPS as a protecting group?
A2: The choice between TMS and TIPS depends on the downstream reaction conditions.
-
TMS (Trimethylsilyl): This group is less sterically hindered and can be introduced and removed under very mild conditions. However, it is also more labile and may not be suitable for reactions involving strong bases or nucleophiles.
-
TIPS (Triisopropylsilyl): The bulky isopropyl groups provide significantly greater steric hindrance, making the TIPS group much more robust and stable to a wider range of reaction conditions, including organometallic reagents and some basic conditions.[1] Its removal requires more forcing conditions, typically a fluoride source like tetrabutylammonium fluoride (TBAF).
Q3: Can the aldehyde group in this compound react during the alkyne protection step?
A3: While the primary reaction is the deprotonation and silylation of the alkyne, the aldehyde is a reactive functional group. Under strongly basic conditions, side reactions such as aldol condensation or isomerization can occur. Therefore, it is crucial to use a non-nucleophilic base and carefully control the reaction temperature.
Q4: What is an orthogonal protecting group strategy and why is it important for this compound?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under distinct reaction conditions without affecting each other.[2][3][4] This is critical for this compound if you intend to perform reactions selectively at either the alkyne or the aldehyde. For example, you could protect the alkyne with a silyl group (removed by fluoride) and the aldehyde as an acetal (removed by acid), allowing you to deprotect and react one functional group while the other remains protected.
Troubleshooting Guides
Problem 1: Low yield during the protection of the alkyne.
| Symptom | Possible Cause | Solution |
| Incomplete reaction (starting material remains) | Insufficient base or silylating agent. | Ensure the use of a slight excess (1.1-1.2 equivalents) of both the base and the silylating agent. Ensure all reagents are anhydrous. |
| Formation of multiple unidentified byproducts | Aldehyde decomposition or side reactions. | Use a non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to minimize aldol reactions. Add the silylating agent slowly to the reaction mixture. |
| Difficulty in purification | Silylating agent or byproducts are difficult to remove. | Use a silylating agent that generates easily removable byproducts (e.g., TIPS-Cl). Employ careful column chromatography for purification. |
Problem 2: Decomposition of the aldehyde during deprotection of the silyl group.
| Symptom | Possible Cause | Solution |
| Formation of a complex mixture of products upon addition of TBAF. | The basicity of the TBAF solution is causing aldehyde decomposition or isomerization. | Buffer the TBAF solution with a mild acid like acetic acid. Use a less basic fluoride source like triethylamine trihydrofluoride (Et3N·3HF). Perform the reaction at a lower temperature (e.g., 0 °C) and monitor carefully by TLC. |
| The desired deprotected product is not observed, only starting material. | The deprotection conditions are too mild or the reaction time is too short. | For the more robust TIPS group, a longer reaction time or a slight increase in temperature may be necessary. Ensure the TBAF solution is not old or decomposed. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection and deprotection of terminal alkynes, providing a baseline for what to expect in your experiments. Note that yields can vary based on the specific substrate and reaction scale.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| TMS | TMS-Cl, Et3N, CH2Cl2, 0 °C to rt, 2-4 h | 90-98 | K2CO3, MeOH, rt, 1-2 h | 95-99 |
| TIPS | TIPS-Cl, n-BuLi, THF, -78 °C to rt, 2-4 h | 85-95 | TBAF (1M in THF), THF, 0 °C to rt, 1-3 h | 90-98 |
Experimental Protocols
Key Experiment 1: Protection of this compound with Triisopropylsilyl (TIPS) Group
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the TIPS-protected this compound.
Key Experiment 2: Deprotection of TIPS-Protected this compound
Methodology:
-
Dissolve the TIPS-protected this compound (1.0 eq) in tetrahydrofuran (THF).
-
To this solution, add tetrabutylammonium fluoride (TBAF, 1.2 eq, as a 1M solution in THF) dropwise at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected this compound.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps and decision-making logic.
Caption: General workflow for the protection and deprotection of this compound.
Caption: Decision-making flowchart for troubleshooting low deprotection yields.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Pent-2-ynal and 2-Pentenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key α,β-unsaturated carbonyl compounds: pent-2-ynal and 2-pentenal. Understanding the differential reactivity of these molecules is crucial for their application in organic synthesis, particularly in the development of novel therapeutic agents where they can act as covalent modifiers of biological nucleophiles. This comparison is based on fundamental principles of organic chemistry, computational studies of related Michael acceptors, and established experimental protocols for kinetic analysis.
Executive Summary
This compound, an α,β-alkynyl aldehyde (ynal), and 2-pentenal, its corresponding α,β-alkenyl aldehyde (enal), both function as Michael acceptors, reacting with nucleophiles at the β-carbon. However, the electronic and steric differences between the carbon-carbon triple bond and double bond lead to significant variations in their reactivity.
General Reactivity Principle: In Michael additions, the electrophilicity of the β-carbon is a key determinant of reactivity. This is influenced by the electron-withdrawing nature of the conjugated system. While both the alkyne and alkene moieties are electron-withdrawing, the sp-hybridized carbons of the alkyne in this compound are more electronegative than the sp²-hybridized carbons of the alkene in 2-pentenal. This generally leads to a greater polarization of the conjugated system in the ynal, making the β-carbon more electrophilic and, consequently, more reactive towards nucleophilic attack.
Theoretical Reactivity Comparison
| Parameter | This compound | 2-Pentenal | Rationale |
| Electrophilicity of β-Carbon | Higher | Lower | The sp-hybridized carbons of the alkyne are more electronegative, leading to stronger electron withdrawal and a more polarized C=C bond. |
| LUMO Energy | Lower (predicted) | Higher (predicted) | A lower LUMO (Lowest Unoccupied Molecular Orbital) energy indicates a greater susceptibility to nucleophilic attack. |
| Steric Hindrance at β-Carbon | Less Hindered | More Hindered | The linear geometry of the alkyne presents less steric bulk around the β-carbon compared to the trigonal planar geometry of the alkene. |
| Predicted Reaction Rate with Nucleophiles | Faster | Slower | The combination of higher electrophilicity, lower predicted LUMO energy, and reduced steric hindrance suggests a faster reaction rate for this compound in Michael additions. |
Proposed Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of this compound and 2-pentenal, a comparative kinetic study using ¹H NMR spectroscopy is proposed. This method allows for the real-time monitoring of the disappearance of reactants and the appearance of products.
Objective: To determine the second-order rate constants for the Michael addition of a model nucleophile (e.g., N-acetyl-L-cysteine) to this compound and 2-pentenal.
Materials:
-
This compound
-
2-Pentenal
-
N-acetyl-L-cysteine
-
Deuterated phosphate buffer (e.g., 100 mM sodium phosphate in D₂O, pD 7.4)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in the deuterated phosphate buffer.
-
Prepare 20 mM stock solutions of both this compound and 2-pentenal in a suitable deuterated organic solvent (e.g., DMSO-d₆) to ensure solubility and minimize buffer interactions before the reaction starts.
-
-
Reaction Setup:
-
In an NMR tube, add the appropriate volume of the deuterated phosphate buffer.
-
Add the N-acetyl-L-cysteine stock solution to achieve a final concentration of 10 mM.
-
Place the NMR tube in the spectrometer and acquire a spectrum of the nucleophile alone.
-
To initiate the reaction, inject the stock solution of either this compound or 2-pentenal to achieve a final concentration of 1 mM.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes) for a duration sufficient to observe significant product formation (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Monitor the reaction by observing the decrease in the intensity of the signals corresponding to the vinylic or acetylenic protons of the reactants and the appearance of new signals corresponding to the Michael adduct.
-
Integrate the respective signals at each time point.
-
Plot the concentration of the reactant (this compound or 2-pentenal) versus time.
-
Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of the reactant concentration versus time will yield a linear plot with a slope equal to -k_obs.
-
The second-order rate constant (k) can be calculated by dividing the observed rate constant (k_obs) by the concentration of the nucleophile.
-
-
Comparison:
-
Repeat the experiment for the other unsaturated aldehyde under identical conditions.
-
Compare the calculated second-order rate constants to determine the relative reactivity.
-
Visualizations
Caption: Generalized signaling pathway for the Michael addition of a nucleophile to this compound and 2-Pentenal.
Caption: Experimental workflow for the comparative kinetic analysis of this compound and 2-Pentenal reactivity using NMR spectroscopy.
Conclusion
Based on fundamental electronic principles, this compound is predicted to be more reactive towards nucleophilic Michael addition than 2-pentenal. This is attributed to the greater electrophilicity of the β-carbon in the ynal, stemming from the higher electronegativity of its sp-hybridized carbons and a more linear, less sterically hindered geometry. The proposed experimental protocol provides a robust method for quantifying this reactivity difference, which is essential for the rational design of covalent inhibitors and other specialized chemical probes in drug development.
Pent-2-ynal vs. Other α,β-Unsaturated Aldehydes: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, α,β-unsaturated aldehydes are invaluable building blocks, prized for their dual reactivity which allows for a myriad of chemical transformations. This guide provides a comparative analysis of pent-2-ynal against other commonly utilized α,β-unsaturated aldehydes: acrolein, crotonaldehyde, and cinnamaldehyde. We will delve into their distinct reactivity profiles, supported by available data, and provide detailed experimental protocols for key transformations.
Overview of Reactivity
The reactivity of α,β-unsaturated aldehydes is dominated by two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. The choice between these two pathways is influenced by the nature of the nucleophile and the specific aldehyde.
This compound stands out due to the presence of a carbon-carbon triple bond in conjugation with the aldehyde. This feature imparts unique reactivity, making it a precursor for a wider range of heterocyclic compounds and a substrate for metal-catalyzed reactions that are not accessible to its alkene-containing counterparts.
Comparative Data
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, the following tables summarize the general properties and reactivity profiles of these aldehydes based on established chemical principles and reported transformations.
Table 1: Physical and Chemical Properties
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | C₅H₆O | 82.10 | ~87 | Contains a reactive alkyne moiety, offering unique synthetic possibilities.[1] | |
| Acrolein | C₃H₄O | 56.06 | 52.7 | Highly reactive and volatile, often used as a dienophile in Diels-Alder reactions. | |
| Crotonaldehyde | C₄H₆O | 70.09 | 104 | A versatile intermediate in organic synthesis, known for its role in the production of sorbic acid. | |
| Cinnamaldehyde | C₉H₈O | 132.16 | 246 | Aromatic aldehyde with a characteristic cinnamon scent, often used in flavor and fragrance industries. |
Table 2: Reactivity Comparison in Key Synthetic Transformations
| Reaction Type | This compound | Acrolein/Crotonaldehyde | Cinnamaldehyde | General Remarks |
| Michael Addition | Readily undergoes conjugate addition with a variety of nucleophiles. The resulting enolate can be further functionalized. | Classic Michael acceptors. Reactivity is influenced by steric hindrance (crotonaldehyde vs. acrolein). | Generally a good Michael acceptor, though the phenyl group can influence reactivity and stereoselectivity. | The choice of "soft" (e.g., cuprates, thiols, amines) vs. "hard" (e.g., Grignard, organolithium) nucleophiles can dictate 1,4- vs. 1,2-addition. |
| Diels-Alder Reaction | The alkyne can act as a dienophile, leading to the formation of cyclohexadiene derivatives. | Excellent dienophiles due to the electron-withdrawing aldehyde group. | Can act as a dienophile, though reactivity may be lower than acrolein or crotonaldehyde due to steric factors. | These reactions are crucial for the construction of six-membered rings. |
| Wittig Reaction | The aldehyde group readily reacts with phosphorus ylides to form enynes. | A standard method for alkene synthesis from these aldehydes. | Commonly used to synthesize 1,4-diphenyl-1,3-butadiene and its derivatives. | A versatile method for C=C bond formation with good control over the position of the new double bond. |
| Heterocycle Synthesis (e.g., Paal-Knorr) | The alkyne functionality allows for unique cyclization pathways, for instance, in the synthesis of substituted furans or pyridines. | Can be used as precursors for heterocycles, but the synthetic routes are different from those involving alkynes. | The phenyl substituent can be incorporated into the final heterocyclic ring system. | This compound's alkyne group provides a distinct advantage in accessing certain heterocyclic scaffolds. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. Note that these are representative protocols and may require optimization for specific substrates and scales.
Experimental Protocol 1: Michael Addition to an α,β-Unsaturated Aldehyde (General Procedure)
This protocol describes a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Nucleophile (e.g., diethyl malonate)
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, chromatography equipment)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated aldehyde (1.0 eq) in the anhydrous solvent.
-
Add the nucleophile (1.0-1.2 eq) to the solution.
-
Slowly add the base (catalytic or stoichiometric amount, depending on the nucleophile) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Wittig Reaction with an α,β-Unsaturated Aldehyde (General Procedure)
This protocol outlines the synthesis of an alkene from an α,β-unsaturated aldehyde using a phosphorus ylide.
Materials:
-
Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium in THF)
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes for transfer of reagents
-
Apparatus for work-up and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of the α,β-unsaturated aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Signaling Pathway Activation by α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes, particularly those generated endogenously from lipid peroxidation such as 4-hydroxynonenal (HNE), are known to be reactive electrophiles that can modulate cellular signaling pathways. A key pathway activated by these aldehydes is the Keap1-Nrf2 antioxidant response pathway.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, including α,β-unsaturated aldehydes, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Caption: Keap1-Nrf2 signaling pathway activation by α,β-unsaturated aldehydes.
Conclusion
This compound offers a unique reactivity profile compared to more common α,β-unsaturated aldehydes like acrolein, crotonaldehyde, and cinnamaldehyde, primarily due to its conjugated alkyne moiety. This structural feature opens up avenues for diverse synthetic transformations, particularly in the construction of complex heterocyclic systems. While all these aldehydes are valuable tools in the synthetic chemist's arsenal, the choice of a specific aldehyde will ultimately depend on the desired target molecule and the specific chemical transformations required. This guide serves as a foundational resource for researchers to navigate the selection and application of these versatile reagents in their synthetic endeavors.
References
A Comparative Guide to the Efficacy of Catalysts in Pent-2-ynal Reactions
For Researchers, Scientists, and Drug Development Professionals
Pent-2-ynal is a versatile bifunctional molecule featuring both an aldehyde and an internal alkyne, making it a valuable building block in organic synthesis. The reactivity of both functional groups can be selectively targeted through carefully chosen catalytic systems. This guide provides a comparative analysis of the efficacy of different catalysts in key transformations of this compound, supported by available experimental data.
Oxidation of Pent-2-yn-1-ol to this compound
The synthesis of this compound is commonly achieved through the selective oxidation of its corresponding propargylic alcohol, Pent-2-yn-1-ol. The primary challenge in this transformation is to prevent over-oxidation to the carboxylic acid.[1] A variety of oxidizing agents and catalysts have been employed for this purpose, with a key distinction between stoichiometric reagents and catalytic systems.
While classic stoichiometric oxidants like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) can provide good yields, they often necessitate stoichiometric amounts and careful control of reaction conditions to minimize side products.[1] Modern catalytic methods, particularly those using heterogeneous catalysts, offer advantages in terms of ease of work-up and catalyst recyclability.
Data Presentation: Comparison of Oxidation Catalysts
Direct comparative studies on the oxidation of Pent-2-yn-1-ol are limited in the readily available literature. However, data from analogous oxidations of other propargylic alcohols provide valuable insights into catalyst performance.
| Catalyst System | Oxidant | Substrate | Yield (%) | Selectivity (%) | Reaction Time (h) | Solvent | Ref. |
| MnO₂ | - | Propargyl Alcohol | 95 | >99 | 4 | Hexane | [1] |
| PCC | - | 1-Hexyn-3-ol | 85 | - | 2 | CH₂Cl₂ | - |
| Dess-Martin Periodinane | - | 1-Phenylprop-2-yn-1-ol | 94 | >99 | 1.5 | CH₂Cl₂ | - |
| TEMPO/NaOCl | NaOCl | 1-Octyn-3-ol | 92 | >98 | 0.5 | CH₂Cl₂/H₂O | - |
Note: Data for PCC, Dess-Martin Periodinane, and TEMPO/NaOCl are for analogous propargylic alcohols and are provided for comparative context.
Manganese dioxide (MnO₂) stands out as a mild and selective heterogeneous catalyst for the oxidation of allylic and propargylic alcohols.[1] Its compatibility with a wide range of functional groups and the straightforward work-up (simple filtration) make it an attractive option.[1]
Experimental Protocols
General Procedure for MnO₂ Oxidation of a Propargylic Alcohol: [1]
-
To a solution of the propargylic alcohol (1 equivalent) in a suitable organic solvent (e.g., hexane, dichloromethane), add activated manganese dioxide (5-10 equivalents).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude α,β-alkynyl aldehyde.
-
Purify the product by column chromatography if necessary.
Visualization: Oxidation Workflow
References
A Comparative Analysis of Synthetic Routes to Pent-2-ynal
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Pent-2-ynal, a valuable building block in organic synthesis, can be prepared through various methods, each with distinct advantages and drawbacks. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in methodological selection.
The primary route to this compound involves the selective oxidation of the corresponding propargyl alcohol, pent-2-yn-1-ol. The key challenge in this transformation is to prevent over-oxidation to the carboxylic acid.[1] Consequently, the choice of oxidizing agent is critical to achieving a high yield of the desired aldehyde. This guide focuses on a comparative analysis of several common oxidation methods.
Performance Comparison of this compound Synthesis Methods
The following table summarizes the quantitative data for different methods of synthesizing this compound from pent-2-yn-1-ol.
| Method | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2 hours | Room Temperature | ~85% |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | Dichloromethane (CH₂Cl₂) | 30 minutes | -78 °C to RT | ~90-95% |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 1-2 hours | Room Temperature | ~90-95% |
| MnO₂ Oxidation | Activated Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) | Several hours | Room Temperature | Variable |
Experimental Protocols
Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a relatively mild oxidizing agent that can effectively convert primary alcohols to aldehydes with minimal over-oxidation.[1] The reaction is typically carried out in an anhydrous organic solvent.
Protocol: To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂), a solution of pent-2-yn-1-ol (1.0 equivalent) in CH₂Cl₂ is added in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield this compound.
Swern Oxidation
The Swern oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.
Protocol: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C. Dimethyl sulfoxide (2.2 equivalents) is added dropwise, and the mixture is stirred for 10 minutes. A solution of pent-2-yn-1-ol (1.0 equivalent) in CH₂Cl₂ is then added dropwise, and the reaction is stirred for an additional 15 minutes at -78 °C. Triethylamine (5.0 equivalents) is added, and the mixture is allowed to warm to room temperature. Water is then added, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing alcohols to aldehydes. The reaction proceeds under neutral conditions and at room temperature.[2][3]
Protocol: To a solution of pent-2-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), Dess-Martin periodinane (1.1 equivalents) is added at room temperature. The reaction mixture is stirred for 1-2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Activated Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide (MnO₂) is a chemoselective oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols. It can also be used for the oxidation of propargylic alcohols, though reaction times can be longer.
Protocol: To a solution of pent-2-yn-1-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂), a large excess of activated manganese dioxide (5-10 equivalents) is added. The suspension is stirred vigorously at room temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to give this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for the described oxidation methods.
References
Pent-2-ynal as a Chemical Probe for Biological Studies: An Evaluation
For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical step in elucidating biological pathways and validating potential drug targets. An ideal probe offers high potency, selectivity, and suitability for cellular studies. This guide provides an objective evaluation of Pent-2-ynal, a small molecule with potential as a covalent chemical probe, and compares it to established alternatives based on available scientific literature.
This compound is an organic compound featuring both an aldehyde and an alkyne functional group. Its α,β-unsaturated carbonyl moiety makes it an electrophile, capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine. This reactivity is the basis for its potential use as an activity-based protein profiling (ABPP) probe to identify and study the function of specific enzymes. However, a thorough review of published scientific literature reveals a significant lack of studies specifically validating this compound for this purpose. While the broader class of α,β-unsaturated carbonyl compounds has been explored for probe development, specific data on this compound's biological targets, potency, and selectivity remains elusive.
Comparison with Alternative Chemical Probes
In the absence of direct data for this compound, this guide will compare its theoretical potential with well-validated electrophilic probes commonly used in chemical biology and drug discovery.
| Feature | This compound (Hypothetical) | Iodoacetamide-based Probes | Michael Acceptor-based Probes (e.g., Acrylamides) |
| Reactive Group | α,β-Alkynyl Aldehyde | Iodoacetamide | α,β-Unsaturated Carbonyl (e.g., Acrylamide, Maleimide) |
| Mechanism of Action | Covalent modification of nucleophilic amino acids (e.g., Cysteine, Lysine) | SN2 reaction with nucleophiles, primarily Cysteine | Michael addition with soft nucleophiles, primarily Cysteine |
| Selectivity | Unknown. Aldehydes can be reactive towards various nucleophiles, potentially leading to lower selectivity. | Generally considered highly reactive and can exhibit off-target labeling. | Tunable reactivity based on the specific Michael acceptor, allowing for the development of more selective probes. |
| Cell Permeability | Expected to be cell-permeable due to its small size and lipophilicity. | Generally cell-permeable. | Cell permeability can be modulated by the overall structure of the probe. |
| "Clickable" Handle | The alkyne group serves as a built-in handle for bioorthogonal chemistry (e.g., CuAAC or SPAAC) for downstream applications like visualization and enrichment. | Requires separate incorporation of a bioorthogonal handle. | Often designed with a terminal alkyne or azide for "click" chemistry. |
| Validated Targets | No specific validated protein targets found in the literature. | Numerous, including various enzymes and non-catalytic cysteines. | A wide range of enzymes, including kinases, proteases, and metabolic enzymes. |
Experimental Protocols
While no specific protocols for this compound exist, the general workflow for validating a new covalent chemical probe would involve the following key experiments.
In Vitro Protein Labeling
Objective: To determine if the probe covalently modifies a target protein.
Methodology:
-
Incubate the purified target protein with varying concentrations of the chemical probe.
-
Analyze the reaction mixture by SDS-PAGE. A shift in the molecular weight of the protein or detection via a fluorescently tagged probe would indicate covalent modification.
-
Confirm the site of modification using mass spectrometry-based proteomics to identify the specific amino acid residue that has been labeled.
Cellular Target Engagement
Objective: To assess if the probe can enter cells and bind to its intended target in a complex biological environment.
Methodology:
-
Treat cultured cells with the chemical probe.
-
Lyse the cells and perform a "click" reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.
-
Visualize the labeled proteins by in-gel fluorescence scanning or enrich them using streptavidin beads for identification by mass spectrometry.
Proteome-Wide Selectivity Profiling
Objective: To identify all the proteins that the probe interacts with in an unbiased manner.
Methodology:
-
Treat cell lysates or intact cells with the chemical probe.
-
Perform a "click" reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin affinity purification.
-
Identify the enriched proteins using quantitative mass spectrometry to create a selectivity profile.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles of covalent probe action and the experimental workflow for their validation.
Caption: Covalent probe mechanism of action.
Biological Activity of Pent-2-ynal Derivatives: A Landscape of Unexplored Potential
A comprehensive review of existing scientific literature reveals a significant gap in the targeted biological activity screening of Pent-2-ynal derivatives. While the broader class of α,β-unsaturated aldehydes, to which this compound belongs, is recognized for a range of biological interactions, including antimicrobial and cytotoxic effects, specific and detailed investigations into this compound and its derivatives are notably absent from published research. This guide, therefore, serves not as a comparison of existing data, but as an outline of the current state of knowledge for related compounds and a roadmap for future investigation into the potential of this chemical family.
Researchers and drug development professionals will find that while direct experimental data on this compound derivatives is not available, the established activities of similar molecular structures provide a compelling rationale for their synthesis and screening.
The Untapped Potential of α,β-Unsaturated Alkynyl Aldehydes
The core structure of this compound, an α,β-unsaturated alkynyl aldehyde, suggests a high potential for biological reactivity. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes these compounds susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This reactivity is often the basis for both the therapeutic potential and the toxicity of this class of compounds.
Studies on other α,β-unsaturated aldehydes have demonstrated a variety of biological effects:
-
Antimicrobial Activity: The reactivity of the aldehyde and the unsaturated bond can lead to the disruption of microbial cellular processes. Aldehydes are known to interact with proteins and peptides, which can impair essential functions in bacteria and fungi.
-
Antiproliferative and Cytotoxic Activity: The ability to alkylate cellular components can induce apoptosis or necrosis in rapidly dividing cells, a hallmark of anticancer agents. The Michael addition reactivity of the α,β-unsaturated system is a key mechanism for the activity of many known cytotoxic compounds.
Given the lack of specific data for this compound derivatives, this guide will present a generalized experimental workflow for the screening of their potential biological activities, based on established protocols for similar compounds.
Proposed Experimental Workflow for Biological Activity Screening
The following diagram outlines a logical workflow for the initial biological screening of novel this compound derivatives.
A Comparative Study on the Antimicrobial Efficacy of α,β-Unsaturated Aldehydes, Including Analogs of Pent-2-ynal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of α,β-unsaturated aldehydes, a class of compounds that includes pent-2-ynal and its analogs. The antimicrobial activity of these compounds is largely attributed to their α,β-unsaturated carbonyl group, which can react with microbial cellular components, leading to inhibition of growth and cell death. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of α,β-unsaturated aldehydes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of α,β-unsaturated aldehydes against various bacterial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound | Staphylococcus aureus ATCC 6538 | Escherichia coli ATCC 11229 | Pseudomonas aeruginosa ATCC 15442 | Enterococcus faecalis ATCC 10541 | Salmonella enterica serovar Typhimurium ATCC 13311 |
| (E)-2-Eptenal | 125 µg/mL | 125 µg/mL | 250 µg/mL | 125 µg/mL | 62.5 µg/mL |
| (E)-2-Nonenal | 31.25 µg/mL | 62.5 µg/mL | 125 µg/mL | 62.5 µg/mL | 31.25 µg/mL |
| (E)-2-Decenal | 15.6 µg/mL | 31.25 µg/mL | 62.5 µg/mL | 31.25 µg/mL | 15.6 µg/mL |
| (E,E)-2,4-Decadienal | 0.48 µg/mL | 1.9 µg/mL | 3.9 µg/mL | 0.97 µg/mL | 0.97 µg/mL |
| trans-Cinnamaldehyde | >400 µg/mL | >400 µg/mL | >400 µg/mL | >400 µg/mL | >400 µg/mL |
| 4-Nitrocinnamaldehyde | 100 µg/mL | 100 µg/mL | - | - | - |
| 4-Chlorocinnamaldehyde | - | 200 µg/mL | - | - | - |
| 4-Fluorocinnamaldehyde | - | 200 µg/mL | - | - | - |
Data for (E)-2-alkenals adapted from Trombetta et al., 2002.[1] Data for cinnamaldehyde analogs adapted from Kim et al., 2022.[2][3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
Test compounds (α,β-unsaturated aldehydes)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control (medium with inoculum, no compound)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in the growth medium across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted and added to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
Reading the Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualization
Proposed Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for α,β-unsaturated aldehydes is believed to be the disruption of the microbial cell membrane. The electrophilic nature of the α,β-unsaturated carbonyl group allows it to react with nucleophilic components of the cell membrane, such as the sulfhydryl groups of cysteine residues and the amino groups of lysine residues in membrane proteins. This interaction leads to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.
Caption: Proposed mechanism of antimicrobial action of α,β-unsaturated aldehydes.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Computational Toxicity Assessment
In the landscape of modern toxicology and drug development, in silico methods for predicting chemical toxicity have become indispensable tools. They offer a rapid and cost-effective means to screen compounds for potential hazards, prioritize experimental testing, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This guide provides a comparative analysis of in silico toxicity predictions for Pent-2-ynal, a reactive α,β-unsaturated aldehyde, and its structurally related compounds. By juxtaposing predicted data with available experimental results, this document aims to offer a clear perspective on the utility and limitations of current computational models for this chemical class.
Executive Summary
This guide delves into the predicted and experimental toxicity profiles of this compound and its analogs, focusing on key toxicological endpoints: acute toxicity, skin sensitization, and mutagenicity. We explore predictions from widely-used in silico platforms such as Derek Nexus, Toxtree, and the OECD QSAR Toolbox, and compare these with empirical data from oral and dermal LD50 studies, Local Lymph Node Assays (LLNA), and Ames tests. The underlying mechanisms of toxicity, particularly the reactivity of the α,β-unsaturated carbonyl moiety, are discussed in the context of the Adverse Outcome Pathway (AOP) for skin sensitization. Methodologies for both in silico prediction and experimental assays are detailed to provide a comprehensive understanding of the data presented.
Comparative Toxicity Data
The following tables summarize the available experimental and in silico predicted toxicity data for this compound and selected related α,β-unsaturated aldehydes. It is important to note that direct experimental data for this compound is limited in the public domain, highlighting the reliance on computational and read-across approaches for its hazard assessment.
Table 1: Acute Toxicity Data
| Compound | CAS Number | Experimental LD50 (Oral, Rat) | Experimental LD50 (Dermal, Guinea Pig/Rabbit) | In Silico Predicted LD50 (Oral, Rat) |
| This compound | 55136-52-2 | No data found | No data found | Likely "Harmful if swallowed" (GHS Category 4) based on structural alerts[1] |
| Crotonaldehyde | 4170-30-3 | 174 mg/kg[2] | 26 mg/kg (Guinea pig)[2] | Predictions vary by model; often classified as toxic |
| trans-2-Pentenal | 1576-87-0 | No data found | No data found | Predictions vary by model |
Table 2: Skin Sensitization Data
| Compound | CAS Number | Experimental EC3 Value (LLNA) | In Silico Prediction (e.g., Derek Nexus) |
| This compound | 55136-52-2 | No data found | Plausible skin sensitizer due to structural alerts for Michael addition. |
| Crotonaldehyde | 4170-30-3 | 0.1 - 1% (Strong sensitizer) | Positive for skin sensitization. |
| trans-2-Pentenal | 1576-87-0 | No data found | Likely positive based on structural similarity to known sensitizers. |
Table 3: Mutagenicity (Ames Test) Data
| Compound | CAS Number | Experimental Ames Test Result | In Silico Prediction (e.g., Toxtree, VEGA) |
| This compound | 55136-52-2 | No data found | Potential for mutagenicity due to α,β-unsaturation. |
| Crotonaldehyde | 4170-30-3 | Positive in S. typhimurium TA100[3][4] | Positive for mutagenicity. |
| trans-2-Pentenal | 1576-87-0 | No data found | Predictions vary by model. |
Experimental and Computational Methodologies
Experimental Protocols
1. Acute Toxicity (LD50 Determination): The oral LD50 values are typically determined in rats according to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). The substance is administered in a single dose by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The dermal LD50 is determined in species like rabbits or guinea pigs following OECD Guideline 402 (Acute Dermal Toxicity), where the substance is applied to a shaved area of the skin.
2. Skin Sensitization (Local Lymph Node Assay - LLNA): The LLNA is an in vivo method for assessing skin sensitization potential, following OECD Guideline 429. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radiolabelled nucleotide. The concentration of the test substance required to produce a three-fold increase in lymphocyte proliferation compared to a vehicle control is known as the EC3 value.
3. Mutagenicity (Bacterial Reverse Mutation Test - Ames Test): The Ames test, conducted according to OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to synthesize the amino acid, suggesting that the chemical has induced mutations.
In Silico Prediction Methodologies
In silico toxicity prediction relies on computational models that correlate chemical structures with toxicological endpoints. These models fall into several categories:
-
(Quantitative) Structure-Activity Relationship ((Q)SAR) Models: These are statistical models that relate the chemical structure and physicochemical properties of a compound to its biological activity. For aldehydes, relevant molecular descriptors often include parameters related to electrophilicity, hydrophobicity (logP), and steric factors.
-
Expert Rule-Based Systems: Systems like Derek Nexus and Toxtree contain a knowledge base of "structural alerts," which are molecular substructures known to be associated with specific toxicities. The presence of such an alert in a query molecule triggers a prediction of potential toxicity.
-
Read-Across: This approach involves predicting the toxicity of a substance by using data from structurally similar compounds. This is a common practice when experimental data for the target chemical is unavailable.
Mechanistic Insights and Visualizations
The toxicity of this compound and related compounds is largely driven by the electrophilic nature of the α,β-unsaturated carbonyl group. This functional group can react with biological nucleophiles, such as the amino and sulfhydryl groups of proteins and DNA, through Michael addition. This covalent modification is the molecular initiating event for several adverse outcomes.
Skin Sensitization Signaling Pathway
The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction to the final adverse effect. The diagram below illustrates the key events in this pathway.
In Silico Toxicity Prediction Workflow
The general workflow for predicting the toxicity of a chemical in silico involves several key steps, from data collection to model application and interpretation.
Conclusion
The in silico assessment of this compound and related α,β-unsaturated aldehydes indicates a potential for toxicity, particularly skin sensitization and mutagenicity, which is consistent with the known reactivity of this chemical class. While experimental data for this compound itself is scarce, predictions from various computational models, supported by data from structural analogs like crotonaldehyde, provide a valuable basis for preliminary hazard assessment. This guide underscores the importance of a weight-of-evidence approach, integrating data from multiple in silico tools and considering the underlying chemical mechanisms of toxicity. As computational toxicology continues to evolve, the predictive power of these models is expected to increase, further reducing the reliance on animal testing and accelerating the pace of chemical safety assessment.
References
- 1. books.rsc.org [books.rsc.org]
- 2. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Silico Toxicology Data Resources to Support Read-Across and (Q)SAR [frontiersin.org]
- 4. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
Unveiling the Cross-Reactivity Profile of Pent-2-ynal: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and overall toxicological profile. This guide provides a comparative analysis of the potential biological targets of Pent-2-ynal, a reactive α,β-unsaturated aldehyde. Due to a lack of specific experimental data on this compound's cross-reactivity, this guide leverages data from the broader class of α,β-unsaturated aldehydes to infer its likely interactions and outlines the methodologies required for its specific target identification.
This compound is an organic compound with known antimicrobial, anticancer, and anti-inflammatory properties[1]. However, its chemical structure, containing a reactive α,β-unsaturated aldehyde moiety, suggests a high potential for covalent interactions with a variety of biological nucleophiles, leading to a broad cross-reactivity profile.
Inferred Reactivity and Potential Biological Targets
α,β-Unsaturated aldehydes are known to be reactive electrophiles that readily form covalent adducts with nucleophilic residues on proteins[2][3]. This reactivity is the basis for their biological activity and also their potential toxicity. The primary mechanism of interaction is through Michael addition, particularly with the thiol groups of cysteine residues[3][4].
Based on the known reactivity of this class of compounds, the following biological targets are likely to be modified by this compound:
-
Proteins rich in reactive cysteine residues: Cysteine is considered a "soft" nucleophile and is the preferred target for "soft" electrophiles like α,β-unsaturated aldehydes[2]. Proteins with catalytic or regulatory cysteine residues are particularly susceptible.
-
Other nucleophilic amino acid residues: While cysteine is the primary target, other amino acid residues with nucleophilic side chains can also be modified, especially at higher concentrations of the aldehyde. These include histidine, lysine, and the N-terminal amino group of proteins[2][5].
-
Glutathione (GSH): This abundant intracellular antioxidant contains a reactive cysteine and is a primary target for detoxification of α,β-unsaturated aldehydes[2].
-
DNA bases: Some α,β-unsaturated aldehydes have been shown to form adducts with DNA, particularly with guanine bases, which can lead to genotoxicity[6][7].
The table below summarizes the potential interactions of this compound with biological targets, inferred from the behavior of similar α,β-unsaturated aldehydes.
| Biological Target | Type of Interaction | Potential Consequence | References |
| Proteins (Cysteine Residues) | Covalent Adduction (Michael Addition) | Enzyme inhibition, disruption of protein structure and function, cellular stress. | [2][3] |
| Proteins (Histidine, Lysine, N-terminus) | Covalent Adduction | Altered protein function, potential for immunogenicity. | [2][5] |
| Glutathione (GSH) | Depletion | Increased oxidative stress, reduced cellular defense against electrophiles. | [2] |
| DNA (Guanine Bases) | Covalent Adduction | Genotoxicity, mutagenicity. | [6][7] |
Experimental Protocols for Determining Cross-Reactivity
To definitively identify the biological targets of this compound, a combination of proteomic and biochemical approaches is necessary. Below are detailed methodologies for key experiments.
Chemoproteomic Profiling using Activity-Based Protein Profiling (ABPP)
This technique is used to identify the protein targets of a reactive compound directly in a complex biological system.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe based on the structure of this compound. This probe will contain a "warhead" (the α,β-unsaturated aldehyde) to react with its targets and a "tag" (e.g., an alkyne or biotin) for subsequent enrichment and identification.
-
Cellular/Lysate Labeling: Incubate the probe with cultured cells or cell lysates to allow for covalent modification of target proteins.
-
Click Chemistry/Affinity Purification: If an alkyne tag is used, perform a click chemistry reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin). For biotin-tagged probes, proceed directly to affinity purification.
-
Enrichment of Target Proteins: Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.
-
Proteomic Analysis: Digest the enriched proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify the proteins that were specifically labeled by the this compound probe.
In Vitro Enzyme Inhibition Assays
Once potential protein targets are identified, their functional inhibition by this compound can be confirmed using in vitro assays.
Methodology:
-
Recombinant Protein Expression and Purification: Obtain purified recombinant protein for each potential target.
-
Incubation with this compound: Incubate the purified protein with varying concentrations of this compound.
-
Activity Assay: Measure the enzymatic activity of the protein using a substrate-based assay (e.g., spectrophotometric or fluorometric).
-
Determination of IC50: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each protein to quantify its inhibitory potency.
Glutathione (GSH) Depletion Assay
This assay measures the extent to which this compound reacts with and depletes the intracellular antioxidant glutathione.
Methodology:
-
Cell Culture and Treatment: Treat cultured cells with varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
GSH Measurement: Quantify the amount of GSH in the cell lysates using a commercially available kit, typically based on the reaction of GSH with a chromogenic substrate.
-
Data Analysis: Compare the GSH levels in treated cells to untreated controls to determine the extent of depletion.
Visualizing Potential Mechanisms and Workflows
To better understand the potential interactions of this compound and the experimental approach to identify its targets, the following diagrams are provided.
Caption: Inferred signaling pathway disruption by this compound.
Caption: Experimental workflow for identifying this compound's biological targets.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently limited, its classification as an α,β-unsaturated aldehyde strongly suggests a propensity for covalent modification of nucleophilic biological targets. Researchers should anticipate interactions with cysteine-containing proteins, glutathione, and potentially other nucleophilic macromolecules. The experimental workflows outlined in this guide provide a clear path forward for definitively characterizing the cross-reactivity profile of this compound, which is a critical step in its further development as a therapeutic agent or in assessing its toxicological risk.
References
- 1. Buy this compound | 55136-52-2 [smolecule.com]
- 2. Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Pent-2-ynal
For Immediate Implementation by Laboratory Personnel
Pent-2-ynal, a versatile and reactive building block in organic synthesis, demands meticulous handling and disposal to ensure the safety of laboratory professionals and the protection of our environment. Due to its dual functionality as both an aldehyde and an alkyne, this compound exhibits significant reactivity.[1] Adherence to the following step-by-step procedures is critical for the safe management and disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that all relevant personnel are thoroughly familiar with the hazards associated with this compound. This compound is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[2]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: All handling and disposal steps must be conducted within a certified chemical fume hood.
II. Logistical and Operational Plan for Disposal
Segregation of this compound waste is paramount. It should never be mixed with other waste streams without a complete understanding of chemical compatibility.
Waste Collection and Storage:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its rinsates. The container must be compatible with organic solvents.
-
Labeling: The waste container must be labeled as "Hazardous Waste: this compound, Flammable, Toxic".
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of small quantities of this compound involves a two-stage chemical neutralization process to mitigate the reactivity of both the aldehyde and alkyne functional groups. This procedure should only be undertaken by trained personnel.
Step 1: Oxidation of the Aldehyde Group
The aldehyde functionality can be oxidized to the less volatile and generally less hazardous carboxylic acid (pent-2-ynoic acid).[1] A common and effective laboratory-scale method is oxidation with potassium permanganate.
-
Protocol:
-
In a suitably sized flask equipped with a stirrer and placed in an ice bath within a fume hood, cautiously add the this compound waste.
-
Slowly, and with constant stirring, add a dilute, cold, and basic solution of potassium permanganate (KMnO₄). Maintain a basic pH to prevent the formation of toxic manganese dioxide fumes.
-
Continue the addition until a faint, persistent pink color is observed, indicating complete oxidation.
-
Quench any excess permanganate by the careful addition of a small amount of sodium bisulfite solution until the pink color disappears.
-
Step 2: Neutralization and Dilution
Following the oxidation of the aldehyde, the resulting solution containing pent-2-ynoic acid salts and other byproducts must be neutralized.
-
Protocol:
-
Slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a dilute acid (e.g., 1M sulfuric acid). Monitor the pH closely using pH paper or a calibrated pH meter.
-
Once neutralized, the solution should be diluted at least 20-fold with water.
-
Step 3: Final Disposal
For small, laboratory-scale quantities that have undergone the complete neutralization and dilution procedure, disposal via the sanitary sewer system may be permissible, subject to local regulations.
-
Action: Flush the diluted, neutralized solution down the drain with a copious amount of running water.
-
Regulatory Compliance: Always consult and adhere to your institution's and local municipality's specific guidelines for chemical waste disposal. For larger quantities, the neutralized solution should be collected in a designated aqueous waste container for professional disposal.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Neutralization pH Range | 6.0 - 8.0 | To ensure the final solution is not corrosive before disposal. |
| Final Dilution Factor | Minimum 20-fold with water | To reduce the concentration of any residual chemicals to safe levels for drainage. |
| Potassium Permanganate | Use a dilute, cold, and basic solution | To control the exothermic reaction and prevent the release of toxic byproducts. |
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling Pent-2-ynal
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Pent-2-ynal, a flammable and hazardous chemical. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled. It is also a serious eye and skin irritant. The following personal protective equipment is mandatory when handling this substance.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.4 mm thickness) | Prevents skin contact and absorption. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants | Protects against splashes and potential fire hazards. |
| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of harmful vapors. |
Quantitative Data Summary
Understanding the physical and chemical properties of this compound is crucial for safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆O |
| Molecular Weight | 82.10 g/mol |
| Boiling Point | Approximately 87°C |
| Melting Point | 21.06°C |
| Density | 0.895 g/cm³[1] |
| Flash Point | Data not readily available. Treat as a flammable liquid. |
| Autoignition Temperature | Data not readily available. |
| Occupational Exposure Limits (PEL, TLV) | Not established. Handle with caution and minimize exposure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow must be followed:
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Put on all required PPE as specified in Table 1.
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
Ensure a spill kit rated for flammable organic compounds is readily available.
-
-
Handling:
-
Conduct all dispensing and handling of this compound inside a certified chemical fume hood.
-
When not in use, ensure the primary container is tightly sealed to prevent the escape of vapors.
-
If transferring the chemical, use a secondary, shatter-resistant container to minimize the risk of spills.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface with an appropriate solvent and then soap and water.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
This compound waste is classified as hazardous and must be disposed of accordingly. Improper disposal can lead to environmental harm and regulatory non-compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables, in a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (Flammable, Irritant).
-
-
Waste Segregation and Storage:
-
Store the this compound waste container segregated from incompatible materials, particularly oxidizing agents and bases.
-
Keep the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and ignition sources.
-
-
Treatment and Final Disposal:
-
Due to its reactive nature, on-site neutralization of this compound waste is an option but should only be performed by trained personnel. Aldehydes can be oxidized to their less toxic carboxylic acid counterparts.
-
Alternatively, commercially available aldehyde-neutralizing agents can be used. These products typically convert the aldehyde into a non-hazardous polymer that can be disposed of in regular trash after solidification, or down the drain if in liquid form and permitted by local regulations.[2]
-
For untreated waste, arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour raw this compound down the drain.
-
Emergency Procedures:
-
Spill: In case of a small spill within the fume hood, use an absorbent material rated for flammable liquids to contain and clean it up. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
